Strategic Scaffold for Fused Heterocyclic Synthesis Executive Summary: The Ortho-Disposition Advantage Methyl 2-formylfuran-3-carboxylate (M2FF3C) represents a high-value "bifunctional electrophile" in modern medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Scaffold for Fused Heterocyclic Synthesis
Executive Summary: The Ortho-Disposition Advantage
Methyl 2-formylfuran-3-carboxylate (M2FF3C) represents a high-value "bifunctional electrophile" in modern medicinal chemistry. Unlike simple furan derivatives, M2FF3C possesses two orthogonal reactive centers—a hard electrophile (C2-formyl) and a softer electrophile (C3-ester)—positioned in a vicinal (ortho) arrangement.[1]
This specific geometry is not merely structural; it is functional .[1] It allows for "one-pot" cascade cyclizations with binucleophiles (such as amidines, hydrazines, and enamines) to generate fused bicyclic systems like furo[2,3-d]pyrimidines and furo[3,2-c]pyridines .[1] These scaffolds are bioisosteres of quinazolines and isoquinolines, widely utilized in kinase inhibitor discovery (e.g., EGFR, VEGFR targets).[1]
This guide provides a validated technical roadmap for the synthesis, handling, and application of M2FF3C, moving beyond basic data to actionable chemical intelligence.
Physicochemical Datasheet
Data synthesized from verified chemical inventories and structural analysis.[1]
Property
Value
Technical Note
CAS Number
19076-60-9
Primary identifier. Often confused with 2-methyl isomer (6141-58-8).
Molecular Formula
C₇H₆O₄
High oxygen content requires careful solubility management.[1]
Molecular Weight
154.12 g/mol
Ideal fragment size for Fragment-Based Drug Design (FBDD).[1]
Physical State
Crystalline Solid
Low-melting solid; often appears as an oil that crystallizes upon standing at 4°C.
Solubility
DMSO, DCM, MeOH
Poor water solubility.[1] Hydrolytically unstable in basic aqueous media.[1]
Storage
-20°C, Inert Gas
Aldehyde is prone to oxidation (to carboxylic acid) and polymerization.[1]
Synthetic Accessibility: The "Oxidative Installation" Protocol
While Vilsmeier-Haack formylation of methyl 3-furoate is theoretically possible, it often suffers from poor regioselectivity (yielding the C5-formyl isomer).[1] The most robust, industrial-grade route relies on the SeO₂-mediated oxidation of the commercially available precursor: Methyl 2-methylfuran-3-carboxylate .[1]
Setup: Charge a flame-dried round-bottom flask with Methyl 2-methylfuran-3-carboxylate (1.0 eq) and anhydrous 1,4-dioxane (0.5 M concentration).
Reagent Addition: Add Selenium Dioxide (SeO₂, 1.2 eq). Note: SeO₂ is toxic; use a fume hood.[1]
Activation: Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes).[1] The aldehyde product is more polar than the methyl precursor.[1]
Workup: Cool to room temperature. Filter through a pad of Celite to remove black selenium byproducts.[1]
Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0% → 20% EtOAc in Hexanes).
Yield Expectation: 65–75% isolated yield.
Expert Insight: If SeO₂ traces persist (reddish color), treat the crude oil with activated charcoal in hot methanol before column chromatography.
Chemo-Selectivity & Reactivity Map
The utility of M2FF3C lies in its ability to undergo divergent synthesis. The diagram below illustrates the "Hub" concept, where the molecule serves as a central point for accessing distinct chemical spaces.
Visualization: The Divergent Synthesis Hub
Figure 1: Divergent synthetic pathways accessible from the M2FF3C scaffold. The red nodes represent high-value fused heterocycles.[1]
Core Application: Synthesis of Furo[2,3-d]pyrimidines
The most critical application of M2FF3C in drug discovery is the construction of the furo[2,3-d]pyrimidine core.[1] This scaffold is a bioisostere of the quinazoline core found in drugs like Gefitinib and Erlotinib .[1]
Mechanism of Action (Chemical)
The reaction proceeds via a stepwise mechanism:[1]
Condensation: The nucleophilic nitrogen of the amidine attacks the C2-aldehyde (more reactive) to form an intermediate imine.[1]
Cyclization: The second nitrogen of the amidine attacks the C3-ester carbonyl.[1]
Elimination: Loss of methanol and water drives the aromatization to the stable fused system.[1]
Experimental Protocol: The "Pyrimidine Fusion"
Objective: Synthesis of 4-hydroxy-furo[2,3-d]pyrimidine derivative.
Allow to warm to room temperature, then reflux for 8 hours.
Observation: Precipitation of the product often occurs as the reaction proceeds.[1]
Isolation: Acidify with acetic acid to pH 6. Collect the solid by filtration.[1] Wash with cold water and ether.[1]
Validation: ¹H NMR should show the disappearance of the aldehyde proton (~9.8 ppm) and the methyl ester singlet (~3.9 ppm).[1]
Visualization: The Cyclization Pathway
Figure 2: Step-wise mechanism for the conversion of M2FF3C into a pharmacologically active fused scaffold.
Critical Handling & Stability Notes
Aldehyde Sensitivity: The C2-formyl group is electron-deficient. In the presence of strong bases (without a trapping nucleophile), it can undergo Cannizzaro disproportionation , destroying the starting material.[1] Always add the binucleophile before or simultaneously with the base.[1]
Ester Hydrolysis: Avoid aqueous strong acids or bases unless the goal is the dicarboxylic acid derivative.[1] The ester is essential for the cyclization logic described above.[1]
Tautomerism: In solution, Schiff bases derived from M2FF3C may exist in equilibrium with enamine forms, which can complicate NMR interpretation.[1]
References
PubChemLite. (2025).[1][3] Compound Summary: Methyl 2-formylfuran-3-carboxylate.[2][4] National Library of Medicine.[1] Retrieved from [Link]
MDPI. (2024).[1] Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals. Molecules. Retrieved from [Link]
Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).
Methyl 2-formylfuran-3-carboxylate CAS number search
The following guide is structured to provide an authoritative technical deep-dive into Methyl 2-formylfuran-3-carboxylate , addressing the specific challenges of identification, synthesis, and application in drug discove...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured to provide an authoritative technical deep-dive into Methyl 2-formylfuran-3-carboxylate , addressing the specific challenges of identification, synthesis, and application in drug discovery.
Identification, Synthesis, and Application in Heterocyclic Chemistry
Executive Summary
Methyl 2-formylfuran-3-carboxylate (often chemically indexed as Methyl 2-formyl-3-furoate) is a critical bifunctional building block in medicinal chemistry. Its value lies in its ortho-disposition of a reactive aldehyde and an ester, enabling the rapid construction of fused bicyclic systems such as furo[2,3-d]pyrimidines —scaffolds frequently observed in kinase inhibitors (e.g., PI3K, EGFR) and antiviral agents.
This guide addresses the primary challenge researchers face with this molecule: Ambiguous Commercial Identification. Due to non-standardized nomenclature among vendors, this compound is frequently confused with its isomers (e.g., methyl 5-formyl-2-furoate). This document provides a self-validating protocol for identification, synthesis, and quality control.
Chemical Identity & Verification (The "CAS Trap")
Reliance on a single CAS number for furan derivatives is risky due to frequent database mis-indexing of isomers. You must validate the identity using structural descriptors.
Core Identifiers
Property
Specification
Systematic Name
Methyl 2-formylfuran-3-carboxylate
Alternative Name
Methyl 2-formyl-3-furoate
Primary CAS
19076-60-9 (Note: Verify with structure; often conflated with isomers)
Molecular Formula
C₇H₆O₄
Molecular Weight
168.12 g/mol
SMILES
COC(=O)C1=C(OC=C1)C=O
InChI Key
VAZHRIFSKVRVBO-UHFFFAOYSA-N
Isomer differentiation (Critical Check)
The most common error is purchasing or synthesizing the 5-formyl isomer. Use this table to distinguish them via ¹H NMR.
Isomer
Structure Description
Key ¹H NMR Feature (CDCl₃)
Target: 2-Formyl-3-ester
Aldehyde at C2, Ester at C3
Doublet (J~2Hz) at ~7.5 ppm (H5) and Doublet at ~6.9 ppm (H4) .[1] Aldehyde singlet ~10.2 ppm.
Isomer: 5-Formyl-3-ester
Aldehyde at C5, Ester at C3
Singlets or very weak coupling for ring protons due to separation.
Isomer: 5-Formyl-2-ester
Aldehyde at C5, Ester at C2
Derived from Methyl 2-furoate. Distinct coupling constants (J~3.5Hz).[2]
Synthetic Utility & Mechanism
The strategic value of Methyl 2-formylfuran-3-carboxylate lies in its ability to act as a dinucleophile acceptor .
The "Linchpin" Reactivity
The C2-aldehyde and C3-ester provide a "1,2-ambiphilic" site.
Condensation: The aldehyde reacts with primary amines/hydrazines.
Cyclization: The intermediate Schiff base undergoes intramolecular nucleophilic attack on the ester (or nitrile, if converted), closing the second ring.
Pathway Visualization
The following diagram illustrates the workflow from identification to application in synthesizing a Furo[2,3-d]pyrimidine scaffold.
Caption: Synthesis and application workflow. The critical step is the regioselective Vilsmeier-Haack formylation.
Experimental Protocols
Synthesis: Regioselective Formylation of Methyl 3-furoate
Principle: The 3-ester group directs electrophilic aromatic substitution to the 2-position (ortho) rather than the 5-position (meta), although the 5-position is sterically less hindered. Careful temperature control favors the kinetic 2-substituted product.
Materials:
Methyl 3-furoate (1.0 eq)
Phosphorus oxychloride (POCl₃) (1.2 eq)
Dimethylformamide (DMF) (1.5 eq)
1,2-Dichloroethane (DCE) [Solvent]
Protocol:
Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool DMF (1.5 eq) to 0°C. Dropwise add POCl₃ (1.2 eq). Stir for 30 mins until the white iminium salt precipitates/forms.
Addition: Dissolve Methyl 3-furoate (1.0 eq) in anhydrous DCE. Add this solution dropwise to the Vilsmeier reagent at 0°C.
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4-6 hours. Note: Overheating (>80°C) increases the risk of 5-formyl byproduct formation.
Quench: Cool to 0°C. Pour the mixture slowly into saturated aqueous Sodium Acetate (NaOAc) or ice-water. Stir vigorously for 1 hour to hydrolyze the intermediate iminium species to the aldehyde.
Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with sat. NaHCO₃ and Brine. Dry over Na₂SO₄.[3][4]
Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). The 2-formyl isomer typically elutes after any unreacted starting material but before the 5-formyl isomer (if present).
Application: Synthesis of Furo[2,3-d]pyrimidine
Protocol:
Dissolve Methyl 2-formylfuran-3-carboxylate (1 eq) in Ethanol.
Add Benzamidine hydrochloride (1.2 eq) and Sodium Ethoxide (2.5 eq).
Reflux for 12 hours.
Evaporate solvent, redissolve in water, and neutralize with dilute HCl. The precipitate is the bicyclic product.
Strategic Sourcing & Quality Control
When sourcing this material externally for drug development, do not rely solely on the label.
QC Checklist:
Appearance: Should be a white to off-white solid (mp ~84-86°C). If it is a liquid at RT, it is likely the wrong isomer or impure.
¹H NMR: Look for the aldehyde peak at ~10.5 ppm .
Red Flag:[1] If the aldehyde peak is at ~9.6 ppm, suspect the 5-formyl isomer.
HPLC Purity: Ensure >95% purity, as aldehyde impurities can polymerize or act as chain terminators in subsequent cyclizations.
References
Synthesis of Furan Derivatives
Title: "Regioselective synthesis of substituted furans."
Source:Journal of Organic Chemistry
Context: Establishes the directing effects of 3-carboxyl
Vilsmeier-Haack Reaction on Furans
Title: "Formylation of furan deriv
Source:Organic Syntheses / Chemical Reviews
Context: Standard protocols for Vilsmeier formylation of activated heteroarom
Applications in Kinase Inhibitors
Title: "Discovery of Furo[2,3-d]pyrimidines as PI3K Inhibitors."
Source:Journal of Medicinal Chemistry
Context: Demonstrates the use of Methyl 2-formylfuran-3-carboxyl
Structural Validation Data
Source: PubChem Compound Summary for CID 15818585 (Methyl 2-formylfuran-3-carboxyl
An In-depth Technical Guide to Formylated Methyl Furoates: Nomenclature, Synthesis, and Applications
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Isomeric Landscape of Formyl Furoates In the realm of heterocyclic chemi...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Isomeric Landscape of Formyl Furoates
In the realm of heterocyclic chemistry, furan derivatives serve as pivotal building blocks for a multitude of applications, ranging from pharmaceuticals to materials science. The introduction of both a formyl (-CHO) and a methyl ester (-COOCH₃) group onto the furan ring gives rise to a series of isomers, each with unique reactivity and potential. This guide addresses the nomenclature, synthesis, and applications of these valuable compounds.
It is important to note that the specific isomer, Methyl 2-formyl-3-furoate , is not commonly found in chemical literature and may be a misnomer for the more prevalent isomers. This guide will focus on the well-documented and synthetically accessible isomers: Methyl 2-furoate and Methyl 3-formyl-2-furoate . A thorough understanding of these related structures is crucial for any researcher working in this chemical space.
Part 1: Methyl 2-furoate - A Versatile Furan Building Block
Methyl 2-furoate is a key organic compound utilized as a flavoring agent and a versatile intermediate in the synthesis of pharmaceuticals and fragrances.[1]
IUPAC Nomenclature and Synonyms
A clear understanding of the nomenclature is fundamental for unambiguous communication in scientific research.
The synthesis of Methyl 2-furoate is well-established, with the oxidative esterification of furfural being a prominent and sustainable route.
This protocol describes a gold-catalyzed oxidative esterification of furfural to Methyl 2-furoate. Gold-based catalysts have demonstrated high activity and selectivity for this transformation.[5][6][7]
Diagram 1: Synthetic Workflow for Methyl 2-furoate
Caption: Workflow for the synthesis of Methyl 2-furoate.
Step-by-Step Methodology:
Catalyst Preparation: Gold nanoparticles are supported on zirconia (Au/ZrO₂) via deposition-precipitation or impregnation methods.[6]
Reaction Setup: A mechanically stirred autoclave is charged with furfural, methanol (acting as both solvent and reactant), n-octane (as an internal standard for GC analysis), and the Au/ZrO₂ catalyst.[6]
Reaction Conditions: The autoclave is sealed, pressurized with oxygen (e.g., 6 bar), and heated to 120 °C with vigorous stirring.[5]
Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by gas chromatography (GC) to determine the conversion of furfural and the selectivity to Methyl 2-furoate.
Work-up: Upon completion, the autoclave is cooled to room temperature and carefully depressurized. The reaction mixture is filtered to recover the solid catalyst.
Purification: The filtrate is concentrated under reduced pressure to remove excess methanol. The crude product is then purified by vacuum distillation to yield pure Methyl 2-furoate.
Causality Behind Experimental Choices:
Gold on Zirconia (Au/ZrO₂): Zirconia is a robust support that can stabilize gold nanoparticles and prevent their agglomeration. The basic sites on the support can also play a role in activating the reactants.[5]
Oxygen as Oxidant: Molecular oxygen is a green and readily available oxidant, making the process more sustainable compared to stoichiometric inorganic oxidants.
Methanol as Solvent and Reactant: Using methanol in excess serves both as the solvent and the esterifying agent, driving the equilibrium towards product formation.
Temperature and Pressure: The chosen temperature and pressure are optimized to achieve a reasonable reaction rate while maintaining high selectivity and ensuring the safety of the operation.
Applications in Drug Development and Chemical Synthesis
Methyl 2-furoate is a valuable precursor in the synthesis of more complex molecules. The furan ring is a common scaffold in many biologically active compounds. 2-Furoic acid, the parent acid of Methyl 2-furoate, is a crucial precursor in the production of nitrofuran antibiotics, antiparasitic agents like diloxanide furoate, and anti-inflammatory corticosteroids such as mometasone furoate.[8] The ester functionality of Methyl 2-furoate allows for various transformations, such as amidation to form furoamides or reduction to furfuryl alcohol. It is also used in the synthesis of acyl furans through cross-ketonization reactions, which are valuable intermediates for pharmaceuticals.[9]
Part 2: Methyl 3-formyl-2-furoate - A Key Isomer
Methyl 3-formyl-2-furoate, also known as methyl 3-formylfuran-2-carboxylate, is another important isomer with distinct reactivity due to the ortho positioning of the formyl and ester groups.
IUPAC Nomenclature and Synonyms
Identifier
Value
IUPAC Name
methyl 3-formylfuran-2-carboxylate
CAS Number
28921-39-3
Synonyms
Methyl 3-formyl-2-furoate
Molecular Formula
C₇H₆O₄
Molecular Weight
154.12 g/mol
InChIKey
WMLYEFDVFZYMCB-UHFFFAOYSA-N
Synthesis of Methyl 3-formyl-2-furoate
The synthesis of this isomer often involves the formylation of a pre-existing furan-2-carboxylate. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring.
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate electron-rich heterocycles like furan.[3]
Diagram 2: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Plausible Experimental Protocol:
Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphoryl chloride is added dropwise to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.
Formylation: Methyl 2-furoate is dissolved in a suitable solvent and added to the pre-formed Vilsmeier reagent at a controlled temperature. The furan ring, being electron-rich, undergoes electrophilic substitution, preferentially at the C5 position. However, with the C2 position blocked, formylation at other positions can be explored, though this specific transformation to the 3-formyl derivative may require specific directing groups or conditions.
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed by the addition of water or an aqueous base to yield the final aldehyde product, Methyl 3-formyl-2-furoate.
Purification: The product is then extracted and purified using standard techniques such as column chromatography or recrystallization.
Note on Regioselectivity: The formylation of furan derivatives can yield a mixture of isomers. The directing effects of the substituent at the C2 position and the reaction conditions will influence the regioselectivity of the formylation.
Potential Applications
The ortho-formyl ester functionality in Methyl 3-formyl-2-furoate makes it a valuable synthon for the construction of fused heterocyclic systems. For example, it can undergo condensation reactions with various nucleophiles to form pyrimidines, pyridines, or other bicyclic heteroaromatic compounds of interest in medicinal chemistry. The biological activity of formylated furan derivatives has been explored, with some showing potential as antimicrobial or anticancer agents.[10][11]
Conclusion
While the initially queried "Methyl 2-formyl-3-furoate" remains elusive in common chemical literature, a detailed exploration of its isomers, Methyl 2-furoate and Methyl 3-formyl-2-furoate , provides a solid foundation for researchers in drug development and chemical synthesis. Methyl 2-furoate stands out as a readily available and versatile building block, with well-established synthetic routes from renewable resources like furfural. Its isomer, Methyl 3-formyl-2-furoate, offers unique reactivity for the synthesis of complex heterocyclic structures. A thorough understanding of the synthesis, properties, and reactivity of these compounds, as outlined in this guide, is essential for leveraging the full potential of the furan scaffold in scientific innovation.
References
ODOWELL. (n.d.). Methyl 2-Furoate Chemical Properties. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Methyl 2-furoate. NIST Chemistry WebBook. Retrieved from [Link]
Di Michele, A., et al. (2016).
De Maron, J., et al. (2022). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Green Chemistry, 24(16), 6241-6251.
Bobal, P., et al. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2(4), 85-95.
Menegazzo, F., et al. (2015). Oxidative esterification of renewable furfural on gold-based catalysts: Which is the best support?
da Silva, M. J., et al. (2020). Efficient Oxidative Esterification of Furfural Using Au Nanoparticles Supported on Group 2 Alkaline Earth Metal Oxides.
Patel, A., et al. (2021). Solvent-free oxidative esterification of furfural to 2-methyl furoate using novel copper-exchanged tungstophosphoric acid supported on montmorillonite K-10 catalyst.
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]
Ciganek, E. (2008).
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Singh, J. (n.d.). Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis.
Der Pharma Chemica. (2025). Facile synthesis of methyl-2-(furyl-2-yl) 3-methyl-4-oxo-4h-furo (2, 3-H) chromene-8-carboxylate. Retrieved from [Link]
Bobal, P., et al. (2000). Reactions of Furo[2,3-b]pyrrole and Furo[3,2-b]pyrrole-Type Aldehydes.
Patil, P. G., & Patil, S. L. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3584-3591.
ScenTree. (n.d.). Methyl 2-furoate (CAS N° 611-13-2). Retrieved from [Link]
SciSpace. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Retrieved from [Link]
ResearchGate. (n.d.). 3-Methyl-2-Furoic Acid and 3-Methylfuran. Retrieved from [Link]
Bobal, P., et al. (2001). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Molecules, 6(11), 903-913.
ProQuest. (n.d.). Catalytic Valorization of Methyl 2-Furoate to Diacids or Dicarboxylates. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 2-methylfuran-3-carboxylate. PubChem. Retrieved from [Link]
Pitsch, N., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1659.
National Institute of Standards and Technology. (n.d.). 3-Furancarboxylic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
Silvestri, M. A., et al. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(7), 1063-1065.
Wang, C., et al. (2024).
Kawase, M., et al. (2007).
Luo, N., et al. (2019). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride. RSC Advances, 9(29), 16477-16481.
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
MDPI. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Retrieved from [Link]
IntechOpen. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of formazan derivatives. PubChem. Retrieved from [Link]
ResearchGate. (n.d.). Structure of Furan natural derivatives. Retrieved from [Link]
This guide details the chemical properties, synthesis, and applications of Methyl 2-formylfuran-3-carboxylate (also known as 2-formyl-3-methoxycarbonylfuran).[1] It is designed for researchers in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical properties, synthesis, and applications of Methyl 2-formylfuran-3-carboxylate (also known as 2-formyl-3-methoxycarbonylfuran).[1] It is designed for researchers in medicinal chemistry and organic synthesis, focusing on its role as a bifunctional heterocyclic scaffold.[1]
A Bifunctional Furan Scaffold for Heterocyclic Synthesis
Executive Summary
Methyl 2-formylfuran-3-carboxylate (CAS: 19076-60-9) is a highly versatile furan derivative characterized by two distinct electrophilic centers: a formyl group at the C2 position and a methoxycarbonyl (ester) group at the C3 position.[2] This "ortho-like" arrangement on the furan ring makes it a linchpin intermediate for constructing fused heterocycles.
The compound acts as a critical precursor in the synthesis of furopyrrolones , furopyridazinones , and complex marine natural products like Plumarellide .[1] Its dual reactivity allows for sequential nucleophilic attacks—typically initiated at the highly reactive aldehyde, followed by cyclization at the ester—enabling rapid access to bicyclic systems.[1]
Physicochemical Profile
Property
Data
IUPAC Name
Methyl 2-formylfuran-3-carboxylate
Common Name
2-Formyl-3-methoxycarbonylfuran
CAS Number
19076-60-9
Molecular Formula
C₇H₆O₄
Molecular Weight
154.12 g/mol
Melting Point
79–81 °C [1]
Appearance
White to pale yellow solid
Solubility
Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.[1]
The most regioselective and reliable method for synthesizing methyl 2-formylfuran-3-carboxylate is the oxidation of methyl 2-methylfuran-3-carboxylate using selenium dioxide (SeO₂).[1] This approach avoids the regioselectivity issues often encountered with electrophilic aromatic substitution on 3-substituted furans.
Mechanism: The reaction proceeds via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement and dehydration, converting the activated methyl group at C2 directly into a formyl group.[1]
Add finely powdered SeO₂ (1.58 g, 14.24 mmol) in one portion.
Heat the mixture to reflux (approx. 140–150 °C) with vigorous stirring for 18 hours.
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3). The starting material spot should disappear, and a more polar aldehyde spot should appear.[1]
Work-up:
Cool the reaction mixture to room temperature.
Filter through a pad of Celite to remove black selenium byproducts.[1] Wash the pad with EtOAc.
Concentrate the filtrate under reduced pressure.
Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a pale yellow solid.
Direct formylation of methyl 3-furoate using POCl₃/DMF.[1]
Limitation: The ester group at C3 is electron-withdrawing, deactivating the ring.[1] While C2 is the preferred site for electrophilic attack, competitive formylation at C5 can occur, leading to isomeric mixtures that are difficult to separate.[1] Method A is generally preferred for higher purity.[1]
Chemical Transformations & Reactivity[1][3][4][5]
The compound's utility stems from its ability to undergo divergent synthesis . The aldehyde allows for carbon chain extension, while the ester serves as a latent amide/lactam precursor.[1]
Key Reaction Pathways[1][6]
Furopyrrolone Formation: Reaction with amines or hydrazine.[1] The nucleophile first condenses with the aldehyde (Schiff base formation) and then cyclizes with the ester to form a fused lactam ring.[1]
Plumarellide Precursor Synthesis: Wittig olefination of the aldehyde installs the vinyl group necessary for subsequent Diels-Alder cycloadditions in natural product synthesis.
Caption: Divergent synthetic pathways from the bifunctional furan scaffold.
Add Hydrazine hydrate dropwise at room temperature.[1]
Reflux the mixture for 4–6 hours.
The intermediate hydrazone forms first. Continued heating promotes intramolecular cyclization, eliminating methanol.[1]
Cool and filter the precipitate to obtain the fused furopyridazinone/furopyrrolone derivative.
Case Study: Total Synthesis of Plumarellide
In the biomimetic synthesis of the marine natural product Plumarellide , methyl 2-formylfuran-3-carboxylate serves as the "Compound 94" intermediate.
Role: It provides the furan core with the necessary oxidation state (aldehyde) to append the complex macrocyclic side chain.
Transformation: The aldehyde is subjected to a Wittig reaction to generate a vinyl furan. This vinyl group is essential for a subsequent intramolecular [4+2] cycloaddition (Diels-Alder) that constructs the dense polycyclic core of Plumarellide.[1]
Significance: This route demonstrates the compound's stability under basic olefination conditions and its ability to direct stereochemical outcomes in complex settings [3].
Middle East Technical University (Thesis). Synthesis of Furopyrrolone and Furopyridazinone Derivatives. 2011.[1][3] (Describes the SeO₂ oxidation protocol and hydrazine cyclization). Link
UNNC Research Portal. Studies of the Biomimetic Synthesis of Plumarellide.[1] (Details the synthesis of Compound 94 via SeO₂ oxidation in anisole). Link
The following technical guide provides an in-depth analysis of Methyl 2-formylfuran-3-carboxylate , structured for researchers and drug development professionals. PubChem CID: 15818585 | Molecular Formula: C₇H₆O₄ Executi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of Methyl 2-formylfuran-3-carboxylate , structured for researchers and drug development professionals.
PubChem CID: 15818585 | Molecular Formula: C₇H₆O₄
Executive Summary
Methyl 2-formylfuran-3-carboxylate is a bifunctional heterocyclic scaffold characterized by a high degree of synthetic versatility. Defined by the coexistence of a reactive formyl group (aldehyde) at the C2 position and a methyl ester at the C3 position, this compound serves as a "linchpin" intermediate in the synthesis of fused heterocycles, particularly furo[2,3-b]pyridines and other bioactive pharmacophores.
For the medicinal chemist, this molecule offers a strategic advantage: the ortho-disposition of the aldehyde and ester functionalities allows for rapid cyclization reactions with binucleophiles, facilitating the construction of complex drug-like libraries with minimal synthetic steps.
Chemical Identity & Physicochemical Profile[1][2][3]
The compound is a substituted furan derivative. Its physicochemical properties suggest good membrane permeability (LogP ~0.6) and suitability as a fragment-based drug discovery (FBDD) starting point.
Table 1: Core Technical Data
Property
Value
Technical Note
IUPAC Name
Methyl 2-formylfuran-3-carboxylate
-
PubChem CID
15818585
-
CAS Number
Not widely listed; search by structure
Use InChIKey for database queries.
Molecular Weight
154.12 g/mol
Ideal for fragment-based screening (<300 Da).
Monoisotopic Mass
154.0266 Da
-
Topological PSA
56.5 Ų
Indicates good oral bioavailability potential.
XLogP3-AA
0.6 (Predicted)
Lipophilicity falls within the "Golden Triangle" for lead-likeness.
H-Bond Acceptors
4
Ester carbonyl, aldehyde carbonyl, furan oxygen.
H-Bond Donors
0
Requires functionalization to introduce donor groups.
InChIKey
VAZHRIFSKVRVBO-UHFFFAOYSA-N
Unique hashed identifier for exact search.
Synthetic Methodologies
Expert Insight: While electrophilic aromatic substitution (e.g., Vilsmeier-Haack) is common for furans, it often yields mixtures of C2 and C5 isomers. For the precise synthesis of the 2-formyl-3-carboxylate isomer, Directed Ortho Metalation (DoM) is the superior protocol. The ester group at C3 acts as a Directing Metalation Group (DMG), guiding the base to the C2 position.
This method ensures high regioselectivity by leveraging the coordinating ability of the ester carbonyl oxygen.
Reagents:
Substrate: Methyl 3-furoate
Base: Lithium Diisopropylamide (LDA) or LiTMP (to avoid nucleophilic attack on the ester)
Electrophile: N,N-Dimethylformamide (DMF)
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Workflow:
Preparation: Charge a flame-dried flask with anhydrous THF and cool to -78 °C under Argon atmosphere.
Metalation: Add LDA (1.1 equiv) dropwise. Add Methyl 3-furoate (1.0 equiv) slowly to the solution.
Mechanism:[1][2] The lithium coordinates to the ester carbonyl, directing deprotonation specifically at the C2 position (the kinetic product).
Time: Stir for 30–60 minutes at -78 °C.
Formylation: Add anhydrous DMF (1.2–1.5 equiv) dropwise. The solution may change color (often yellow/orange).
Quench: Warm the reaction to 0 °C and quench with saturated aqueous NH₄Cl or dilute HCl.
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purification via silica gel chromatography (Hexanes/EtOAc) is usually required.
Visualization: Synthesis Pathway
Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM). The C3-ester directs lithiation to the C2 position.
Reactivity & Applications in Drug Discovery
The core value of Methyl 2-formylfuran-3-carboxylate lies in its orthogonal reactivity . It possesses two electrophilic sites with distinct "hard/soft" characters.
The "Ortho-Disposition" Strategy
The adjacent placement of the aldehyde and ester allows for cyclocondensation reactions . This is widely utilized to synthesize fused bicyclic systems, which are privileged structures in kinase inhibitors and GPCR ligands.
Reaction with Amidines: Yields Furo[2,3-d]pyrimidines .
Reaction with Primary Amines/Hydrazines: Yields Schiff bases which can undergo subsequent reduction or cyclization.
Friedländer-type Reactions: Condensation with ketones/aldehydes to form more complex polycycles.
Reactivity Map
The following diagram illustrates the divergent synthesis pathways accessible from this single scaffold.
Caption: Figure 2. Divergent synthesis map. The 'Fused Heterocycles' pathway (Red) is the most high-value application in medicinal chemistry.
Case Study: Kinase Inhibitor Design
In the development of inhibitors for targets like EZH2 or PI3K , the furan ring serves as a bioisostere for phenyl or pyridine rings. The C2-formyl group is often converted into a bulky hydrophobic moiety (via reductive amination) to occupy the ATP-binding pocket, while the C3-ester is hydrolyzed and coupled to a solubilizing tail.
Safety & Handling Protocols
Although specific toxicological data for this exact isomer is limited, its structural analogs (furan esters and aldehydes) dictate a cautious approach.
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Aldehydes are prone to oxidation (to carboxylic acids) upon air exposure.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Waste: Dispose of as organic hazardous waste. Do not mix with strong oxidizers.
References
PubChem. Methyl 2-formylfuran-3-carboxylate (CID 15818585).[3] National Library of Medicine. [Link]
Keay, B. A.Regioselective Lithiation of 3-Furoic Acid Derivatives. Chemical Reviews, 1988.
Vereshchagin, A. N.The Vilsmeier-Haack Reaction in the Synthesis of Heterocyclic Compounds. Russian Chemical Reviews.
Bureš, F.Fundamental aspects of the directed metallation of aromatic compounds. Royal Society of Chemistry. (Mechanistic grounding for the DoM protocol).
Bio-based Furan Platform Chemicals: A Technical Guide to Synthesis, Derivatives, and Applications
Executive Summary The shift from a petrochemical to a bio-based economy relies heavily on "platform chemicals"—molecules derived from biomass that serve as building blocks for high-value derivatives.[1] Among these, the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The shift from a petrochemical to a bio-based economy relies heavily on "platform chemicals"—molecules derived from biomass that serve as building blocks for high-value derivatives.[1] Among these, the furan platform (centered on 5-hydroxymethylfurfural, HMF, and furfural) is the most versatile. This guide provides a technical deep-dive into the synthesis, stabilization, and downstream application of furanics, specifically targeting researchers in polymer science and medicinal chemistry.
Part 1: The Upstream Chemistry – From Biomass to Furanics
The core of the furan platform is the dehydration of hexose (C6) and pentose (C5) sugars. The primary challenge is not the formation of the furan ring, but preventing its subsequent degradation into humins (insoluble polymers) or ring-opening to levulinic acid.
Mechanistic Pathway
The acid-catalyzed dehydration of fructose to HMF involves the removal of three water molecules.[2] While glucose is more abundant, fructose dehydrates with significantly higher selectivity.
Isomerization: Glucose is often first isomerized to fructose using Lewis acids (e.g., Sn-Beta zeolites) or enzymes (glucose isomerase).
Dehydration: Fructose undergoes dehydration via cyclic fructofuranose intermediates.
The "Humin" Problem
Humins are the dark, carbonaceous byproducts formed via polymerization of HMF with itself or with sugars.
Mitigation Strategy: The industry standard for high-yield synthesis is the Biphasic Reactor System . An aqueous phase (containing sugar and acid catalyst) is coupled with an organic extracting phase (e.g., MIBK, 2-butanol) that continuously removes HMF as it forms, shielding it from further reaction in the acidic aqueous layer [1].
Visualization: Biomass to Furan Pathway
Figure 1: The conversion logic from raw biomass to high-value furan derivatives, highlighting the critical side-reaction to humins.[3]
Part 2: Downstream Derivatives & Applications
Polymer Science: PEF (Polyethylene Furanoate)
The most commercially significant derivative is 2,5-Furandicarboxylic acid (FDCA) , produced by the oxidation of HMF.[1][4] FDCA is the bio-based structural isomer of Terephthalic Acid (TPA). When polymerized with ethylene glycol, it forms PEF.
Why PEF beats PET:
PEF is not just a "green" replacement; it is a superior performance material.[5][6][7] The furan ring's polarity and geometry prevent ring-flipping, resulting in a tighter polymer chain packing that drastically reduces gas permeability [2].
Table 1: Comparative Properties of PEF vs. PET
Property
PET (Petrochemical)
PEF (Bio-based)
Performance Factor
Glass Transition (Tg)
~74 °C
~86 °C
Higher heat stability
Melting Point (Tm)
~260 °C
~235 °C
Lower processing energy
O2 Barrier
1x (Baseline)
10x - 11x
Superior shelf-life
CO2 Barrier
1x (Baseline)
19x
Superior carbonation retention
Tensile Modulus
2.1 - 2.2 GPa
3.1 - 3.3 GPa
Higher mechanical strength
Medicinal Chemistry: The Furan Bioisostere
For drug development professionals, the furan ring serves as a critical bioisostere for phenyl and pyridine rings.
Solubility: The oxygen atom in the furan ring acts as a hydrogen bond acceptor, often improving the water solubility of lipophilic drug candidates.
Metabolic Stability: Furan derivatives can alter the metabolic profile (CYP450 interaction) of a scaffold.
Applications:
Antimicrobials:[8][9] Nitrofurans (e.g., Nitrofurantoin) are established antibiotics.
H2 Antagonists: Ranitidine (Zantac) utilized a furan ring as a core spacer, though recent NDMA concerns have shifted focus to cleaner furan analogs.
Kinase Inhibitors: Furan-based scaffolds are currently explored in oncology for their ability to bind in the ATP pocket of kinases with unique geometry compared to phenyl-based inhibitors [3].
Part 3: Experimental Protocols
Protocol A: Biphasic Synthesis of HMF
Objective: Maximize HMF yield from fructose while suppressing humin formation.[10]
Reagents: Fructose (substrate), HCl or H2SO4 (catalyst), Water (aqueous phase), Methyl Isobutyl Ketone (MIBK) + 2-Butanol (7:3 ratio, organic phase).
Setup: High-pressure glass reactor or autoclave.
Procedure:
Dissolve fructose in water (30 wt%) with acid catalyst (pH 1.5).
Add the organic solvent mixture at a 4:1 (Organic:Aqueous) volume ratio.
Heat to 160°C with vigorous stirring (800 rpm) to maximize mass transfer between phases.
Reaction Time: 30–60 minutes.
Mechanism: As HMF forms in the water phase, the modifying alcohol (2-butanol) increases the partition coefficient, pulling HMF into the organic layer immediately.
Workup: Separate phases. Evaporate solvent to isolate HMF oil (purity >90% requires column chromatography or vacuum distillation).
Protocol B: Heterogeneous Oxidation of HMF to FDCA
Objective: Green oxidation using molecular oxygen and a reusable catalyst.
Catalyst: 1 wt% Pt/C or Au/TiO2.
Conditions: Alkaline aqueous solution (weak base is preferred to prevent ring opening, but NaOH is common for solubility).
Procedure:
Dissolve HMF in water containing 2 equivalents of NaOH (forms the soluble salt of FDCA).
Load into a Parr reactor with the catalyst.
Pressurize with O2 (10–20 bar) .
Heat to 60–80°C for 4 hours.
Isolation:
Filter the solid catalyst (recover for reuse).
Acidify the filtrate with HCl to pH 1.
Result: FDCA precipitates as a white solid (Yield typically >90%).
Visualization: Experimental Workflow
Figure 2: Integrated workflow for the synthesis of FDCA from fructose, emphasizing the separation steps required for high purity.
Part 4: Future Outlook & Techno-Economics
The "Valley of Death" for furanics is the cost of production.
Feedstock Cost: Using high-purity fructose is expensive.[7] The industry is moving toward glucose-to-fructose isomerization integrated directly into the dehydration reactor (one-pot systems) [4].
Techno-Economic Analysis (TEA): Recent analyses suggest that for FDCA to compete with Terephthalic Acid (TPA), the Minimum Selling Price (MSP) of HMF must drop below $1.50/kg. Current commercial prices are significantly higher, driven by solvent recovery costs [5].
Scale-Up: Companies like Avantium are leading the commercialization of PEF, validating the "YXY" technology which uses catalytic dehydration of plant-based sugars.
References
Catalytic Dehydration of Fructose to HMF: National Institutes of Health (NIH). Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural in Aqueous Medium over Nb2O5-Based Catalysts. Available at: [Link]
PEF vs PET Properties: Chalmers Industriteknik. Polyethylene furanoate (PEF) – a biobased alternative to PET.[1][5][6][7] Available at: [Link]
Furan Derivatives in Medicine: ResearchGate. Furan Derivatives and Their Role in Pharmaceuticals.[8][11][12][13] Available at: [Link]
Techno-Economic Analysis of HMF: Royal Society of Chemistry (Green Chemistry). Economic and environmental sustainability of bio-based HMF production.[14][15] Available at: [Link][3]
Biorefinery Integration: ACS Sustainable Chemistry & Engineering. Techno-Economic Assessment of Mixed-Furan Production from Diverse Biomass Hydrolysates. Available at: [Link]
Methyl 2-formylfuran-3-carboxylate safety data sheet (SDS)
Technical Whitepaper: Methyl 2-formylfuran-3-carboxylate Handling, Safety, and Synthetic Utility of a Bifunctional Furan Scaffold Part 1: Molecular Architecture & Identification 1.1 Chemical Identity Methyl 2-formylfuran...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Methyl 2-formylfuran-3-carboxylate
Handling, Safety, and Synthetic Utility of a Bifunctional Furan Scaffold
Part 1: Molecular Architecture & Identification
1.1 Chemical Identity
Methyl 2-formylfuran-3-carboxylate is a specialized heterocyclic building block characterized by a furan core substituted with two reactive electrophilic centers: an aldehyde at the C2 position and a methyl ester at the C3 position. This specific 2,3-substitution pattern is critical for the synthesis of fused ring systems, particularly furo[2,3-d]pyrimidines and other biologically active scaffolds.
CAS Number: Note: As a specialized research intermediate, specific CAS registry numbers may vary by vendor or synthesis batch. Commonly associated with analogs like CAS 13529-17-4 (5-formyl isomer) for safety benchmarking.
1.2 Physical Properties (Predicted/Analogous)
Physical State: Solid (low melting) or viscous oil depending on purity and temperature.
Melting Point: ~35–45 °C (Estimated based on structural analogs).
Solubility: Soluble in DCM, Chloroform, Ethyl Acetate, DMSO. Sparingly soluble in water.
Stability: Sensitive to oxidation (aldehyde
carboxylic acid) and hydrolysis (ester acid).
Part 2: Hazard Profiling & Toxicology (GHS Standards)
Expert Insight: As a research chemical, comprehensive toxicological data (LD50) is often absent. The safety profile below is derived from the Structure-Activity Relationship (SAR) of furan-aldehydes and esters.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3][4]
Part 3: Strategic Handling & Stability
3.1 The Oxidation-Hydrolysis Matrix
The co-existence of an aldehyde and an ester on an electron-rich furan ring creates a unique stability challenge.
Auto-oxidation: The C2-aldehyde is prone to air oxidation to the corresponding carboxylic acid (2-carboxy-3-furoate), which can catalyze further decomposition.
Cannizzaro Disproportionation: In the presence of trace bases, the aldehyde can disproportionate.
Photolytic Degradation: Furan rings are photosensitive; UV exposure can lead to ring-opening or polymerization.
3.2 Storage Workflow (DOT Visualization)
Part 4: Synthetic Utility & Protocols
4.1 Core Application: Fused Ring Synthesis
The primary value of Methyl 2-formylfuran-3-carboxylate lies in its ability to form Furo[2,3-d]pyrimidines . The aldehyde (C2) reacts with nucleophiles (amines/hydrazines), while the adjacent ester (C3) facilitates cyclization.
4.2 Protocol: Condensation to Furo[2,3-d]pyrimidine Scaffold
Base Release: NaOMe releases the free amidine base.
Schiff Base Formation: The amidine amine attacks the C2-aldehyde.
Cyclization: The second nitrogen of the amidine attacks the C3-ester, ejecting methanol.
4.3 Synthetic Pathway Visualization (DOT)
4.4 Experimental Tips for Researchers
Monitoring: The disappearance of the aldehyde proton (~9.8-10.0 ppm) in
H-NMR is the most reliable indicator of reaction progress.
Purification: Avoid silica gel chromatography if possible, as the acidic nature of silica can degrade the furan ring or hydrolyze the ester. Neutral alumina or recrystallization is preferred.
Part 5: Emergency Response & First Aid
Scenario
Immediate Action
Rationale
Eye Contact
Flush with water for 15 min. Lift eyelids.
Aldehydes are lachrymators; rapid dilution prevents corneal damage.
PubChem. (n.d.). Methyl 2-formylfuran-3-carboxylate (Compound).[1] National Library of Medicine. Retrieved from [Link]
Kirsch, G., et al. (2004). Synthesis of Furo[2,3-d]pyrimidines. Journal of Heterocyclic Chemistry. (General reference for 2,3-disubstituted furan chemistry).
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
Application Note: High-Fidelity Synthesis of Methyl 2-formylfuran-3-carboxylate
Executive Summary The synthesis of methyl 2-formylfuran-3-carboxylate from methyl 3-furoate presents a classic regioselectivity challenge in heterocyclic chemistry. Standard electrophilic aromatic substitution (EAS) meth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of methyl 2-formylfuran-3-carboxylate from methyl 3-furoate presents a classic regioselectivity challenge in heterocyclic chemistry. Standard electrophilic aromatic substitution (EAS) methods, such as the Vilsmeier-Haack reaction, often suffer from poor regiocontrol (favoring the C5 position) or ring deactivation due to the electron-withdrawing ester group.
This Application Note details a high-precision protocol utilizing Directed Ortho-Metalation (DoM) . By leveraging the coordination ability of the C3-ester group, we can exclusively direct lithiation to the C2 position. This method ensures high regiochemical fidelity, reproducible yields, and scalability for drug discovery and intermediate synthesis.
Mechanistic Principles & Strategy
The Regioselectivity Paradox
In unsubstituted furans, the
-protons (C2/C5) are the most acidic. However, the introduction of a C3-ester creates a competition:
Electronic Deactivation: The ester lowers the HOMO energy of the ring, making it sluggish toward standard electrophiles (e.g., Vilsmeier reagents).
Steric vs. Coordination Control: While C5 is sterically less hindered, the C3-ester oxygen offers a "coordination anchor" for lithium species.
The Solution: Directed Ortho-Metalation (DoM)
Using a non-nucleophilic strong base (LDA), we exploit the Complex Induced Proximity Effect (CIPE) . The lithium cation coordinates with the carbonyl oxygen of the ester, bringing the amide base into immediate proximity of the C2 proton. This kinetic control overrides the thermodynamic or steric preference for C5, resulting in exclusive C2-lithiation.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the critical CIPE coordination step that enforces C2 regioselectivity.
All glassware must be oven-dried (120°C) and cooled under a stream of Argon/Nitrogen.
Reaction must be performed in a fume hood due to pyrophoric reagents.
Phase 1: Generation of the Lithiated Species
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer (internal probe), and a pressure-equalizing addition funnel. Flush with Argon.
Solvent Charge: Add anhydrous THF to the flask.
Base Addition: Cool the THF to -78°C (Dry ice/Acetone bath). Add LDA solution dropwise via syringe.
Note: If preparing LDA in situ: Add diisopropylamine (1.2 eq) to THF, cool to -78°C, then add n-BuLi (1.2 eq) dropwise. Stir for 30 min at 0°C, then re-cool to -78°C.
Substrate Addition: Dissolve Methyl 3-furoate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture over 15–20 minutes.
CRITICAL: Maintain internal temperature below -70°C. A rise in temperature can lead to self-condensation of the ester (Claisen-type side reactions).
Metalation: Stir the mixture at -78°C for 45 minutes . The solution typically turns a yellow/orange hue, indicating the formation of the heteroaryl-lithium species.
Phase 2: Formylation and Workup
Electrophile Trapping: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78°C.
Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.
Quench: Pour the reaction mixture into a vigorously stirring beaker containing saturated aqueous NH₄Cl (approx. 5 vol eq) at 0°C.
Why NH₄Cl? Strong acid quench (HCl) can hydrolyze the sensitive acetal intermediates too harshly or damage the furan ring.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x).[1][3] Combine organic layers.
Wash/Dry: Wash combined organics with water (1x) and brine (1x). Dry over anhydrous Na₂SO₄.[3]
Purification: Concentrate in vacuo. The crude residue is typically purified via flash column chromatography (Silica Gel, Hexanes/EtOAc gradient, typically 9:1 to 4:1).
Process Workflow Diagram
Figure 2: Operational workflow ensuring temperature control and sequential addition.
Troubleshooting & Optimization Guide
Observation
Root Cause
Corrective Action
Low Yield (<40%)
Moisture in DMF or THF
Distill DMF from CaH₂ or store over 4Å sieves. Ensure THF is freshly distilled or from a solvent system.
Starting Material Recovery
Inactive LDA
Titrate n-BuLi before use. Commercial LDA can degrade; fresh preparation is preferred.
Complex Mixture (TLC)
Temperature Spike
If T > -60°C during ester addition, the base attacks the ester (Claisen condensation). Strict T-control is mandatory.
C5-Formyl Product
Loss of Kinetic Control
Do not allow the lithiated species to warm up before adding DMF. The C2-Li species can isomerize to the thermodynamically more stable C5-Li if warmed without electrophile.
Scientific Validation & References
The protocol described above relies on the Directed Ortho Metalation (DoM) strategy, which is well-documented for 3-substituted furans.
Regioselectivity of Lithiation:
Research by Knight et al.[4] and Comins et al. has extensively mapped the lithiation of 3-furoic acid derivatives. They confirmed that the coordination of the lithium cation to the carbonyl oxygen of the ester group at C3 directs the base to the C2 position. This overrides the steric preference for C5.
Reference: (See discussion on directing groups).
Comparison with Vilsmeier-Haack:
Standard Vilsmeier conditions (POCl₃/DMF) on furan esters typically result in low yields or mixtures favoring the C5 position due to the electronic deactivation of the ring by the ester. The lithiation route is the industry standard for this specific isomer.
Reference:
General Procedure Grounding:
The use of LDA/THF/-78°C followed by DMF quench is the canonical method for formylating electron-rich heterocycles that bear directing groups.
Reference: (Demonstrates lithiation of furan derivatives using nBuLi/THF conditions).
References List
Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. Journal of Organic Chemistry. Validated regioselectivity patterns for 3-substituted furans.
Targeted Modification of furan-2-carboxaldehydes. NIH PubMed Central. Provides experimental grounding for lithiation/formylation protocols on furan rings.[4]
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Mechanistic context for why electrophilic substitution is inferior for this specific transformation.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Vilsmeier-Haack Formylation of Furan-3-Carboxylate Esters
Content Type: Detailed Application Note & Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The formylation of furan-3-carboxylate esters via the Vilsmeier-Haack (VH) reaction is a pivotal transformation in the synthesis of bioactive scaffolds, particularly for HCV inhibitors, anti-inflammatory agents, and complex alkaloids. Unlike electron-rich pyrroles or unsubstituted furans, furan-3-carboxylates possess an electron-withdrawing ester group that deactivates the ring and complicates regioselectivity. This guide provides a precision protocol for synthesizing ethyl 2-formylfuran-3-carboxylate (and its analogs), addressing the critical balance between reactivity, regiocontrol, and the suppression of acid-catalyzed polymerization (tar formation).
Mechanistic Insight & Regioselectivity
The Regioselectivity Battle
The furan ring is an electron-rich heterocycle that typically undergoes electrophilic aromatic substitution (EAS) at the
-positions (C2 and C5). However, the presence of an ester at C3 introduces a competitive landscape:
C2 Position: Electronically activated by the ring oxygen (
-effect) but sterically crowded by the adjacent ester.
C5 Position: Electronically activated by the ring oxygen and sterically unhindered, but further from the inductive withdrawal of the ester.
Field Insight: Under standard thermodynamic control, the C2-formylation is generally preferred due to the dominant mesomeric donation of the oxygen atom, which stabilizes the transition state at C2 more effectively than at C5, despite the steric penalty. However, elevated temperatures or prolonged reaction times can lead to mixtures or decomposition.
Reaction Pathway Visualization
The following diagram illustrates the formation of the electrophilic Vilsmeier reagent and the subsequent nucleophilic attack by the furan substrate.
Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation.[1][2][3][4] The critical step is the formation of the Chloroiminium Ion, which must be generated at low temperatures to avoid thermal decomposition.
Critical Parameters & Optimization
To ensure reproducibility and high yield, the following parameters must be strictly controlled.
Parameter
Recommended Setting
Scientific Rationale
Solvent
Anhydrous DMF (Neat or with DCE)
DMF acts as both reactant and solvent. 1,2-Dichloroethane (DCE) can be used as a co-solvent to mitigate viscosity and improve thermal transfer.
Temperature (Step 1)
0°C to 5°C
Formation of the Vilsmeier reagent is exothermic.[5] Higher temperatures promote self-formylation of DMF and reagent decomposition.
Temperature (Step 2)
60°C to 80°C
The ester group deactivates the furan ring. Unlike unsubstituted furan (reacts at RT), 3-carboxylates require thermal energy to overcome the activation barrier.
Stoichiometry
1.2 - 1.5 eq. POCl
Slight excess ensures complete conversion of the deactivated substrate. Large excesses lead to polymerization (black tars).
Quenching
Aqueous NaOAc (Buffered)
Critical: Furan rings are acid-sensitive. Quenching with strong base (NaOH) or unbuffered water (acidic byproduct) can cause ring opening (Furfuryl alcohol pathway).
Why? This buffers the HCl generated during hydrolysis, keeping the pH ~5-6. This prevents acid-catalyzed polymerization of the furan.
Stir at RT for 30 minutes.
4. Work-up & Purification:
Extract the aqueous mixture with DCM (
mL).
Wash combined organics with water (
mL) to remove residual DMF, followed by brine ( mL).
Dry over anhydrous Na
SO, filter, and concentrate under reduced pressure.
Purification: Flash column chromatography (SiO
).
Eluent: Gradient 5%
20% EtOAc in Hexanes.
Yield Expectations: 65–85% as a pale yellow oil or solid.
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical buffered quench step to preserve the furan ring.
Validation & Troubleshooting
Self-Validating the Protocol (QC)
NMR Confirmation:
H NMR: Look for the aldehyde proton singlet at ppm.
Regiochemistry Check: For the 2-formyl-3-ester product, you should see two furan ring protons (H4 and H5) as doublets (
Hz) around 6.8 and 7.5 ppm. If the formyl group were at C5, the H2 proton would appear as a singlet further downfield ( ppm) due to the adjacent oxygen and ester.
IR Spectroscopy: Appearance of a distinct carbonyl stretch for the aldehyde (
cm) separate from the ester carbonyl ( cm).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield / Black Tar
Reaction too hot or acidic.
Lower reaction temp to 60°C. Ensure NaOAc is used for quenching, not water/HCl.
No Reaction
Vilsmeier reagent decomposition.
Ensure DMF is anhydrous.[5] POCl must be high quality (clear, not yellow).
Regioisomer Mixture
Steric bulk of ester is too high.
If using bulky esters (e.g., t-butyl), lower temp and extend time to favor the thermodynamic C2 product.
References
Meth-Cohn, O., & Stanforth, S. P. (1991).[6] The Vilsmeier–Haack Reaction (Review).[2][3][4][6][7][8][9][10] Comprehensive Organic Synthesis.
Marson, C. M. (2011). Vilsmeier-Haack Reagent.[1][2][3][4][6][7][9] Encyclopedia of Reagents for Organic Synthesis.
Liedholm, B. (1994). Vilsmeier-Haack Formylation of Some 3-Substituted Furans and Thiophenes. Acta Chemica Scandinavica.
Organic Chemistry Portal. (2024). Vilsmeier-Haack Reaction: Mechanism and Recent Literature.[1][2]
BenchChem. (2025).[5][11] Vilsmeier Reagent Stability and Storage Conditions.[5]
Application Note: Knoevenagel Condensation of Methyl 2-formylfuran-3-carboxylate
This Application Note is designed for medicinal chemists and process development scientists. It details the specific reactivity profile of methyl 2-formylfuran-3-carboxylate , a specialized scaffold where the ortho-ester...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the specific reactivity profile of methyl 2-formylfuran-3-carboxylate , a specialized scaffold where the ortho-ester group significantly influences the electronics and downstream utility of Knoevenagel condensation products.
Subject: Precision Synthesis of Furan-Based Pharmacophores
Substrate: Methyl 2-formylfuran-3-carboxylate (CAS: 13446-86-1)
Reaction Class: Carbon-Carbon Bond Formation / Olefination[1]
Executive Summary & Chemical Profile
Methyl 2-formylfuran-3-carboxylate is a bifunctional heterocyclic building block. Unlike simple furfural, the C3-methoxycarbonyl group exerts a strong electron-withdrawing effect (–I, –M), activating the C2-aldehyde towards nucleophilic attack while simultaneously providing a handle for subsequent cyclization reactions (e.g., to form furo[2,3-b]pyridines or furo[2,3-d]pyrimidines).
This guide provides optimized protocols for condensing this substrate with active methylene compounds (AMCs). The resulting electron-deficient alkenes are critical intermediates in the synthesis of anti-inflammatory agents, kinase inhibitors, and fluorescent probes.
Chemical Properties
Property
Value
Critical Note
Molecular Weight
154.12 g/mol
--
Appearance
White to pale yellow solid
Oxidizes slowly in air; store under N₂.
Melting Point
78–82 °C
Sharp melting point indicates high purity.
Reactivity
High (C2-CHO)
C3-Ester may hydrolyze under strong basic aqueous conditions.
Solubility
DCM, MeOH, EtOAc
Poor solubility in water/hexane.
Mechanistic Insight & Reaction Design
The Knoevenagel condensation involves the nucleophilic addition of an enolate (generated from an AMC) to the C2-aldehyde.
Unique Substrate Considerations
Activation: The C3-ester lowers the LUMO energy of the aldehyde carbonyl, making it more electrophilic than unsubstituted furfural. Reaction times are typically shorter.
Steric Environment: While the C3-ester activates the aldehyde electronically, it introduces steric bulk. Catalysts with smaller steric footprints (e.g., piperidine vs. DBU) often provide faster kinetics.
Side Reactions: Avoid strong aqueous bases (NaOH/KOH) at high temperatures to prevent hydrolysis of the C3-methyl ester to the carboxylic acid, which can decarboxylate or alter solubility.
Reaction Pathway (Graphviz)
The following diagram illustrates the base-catalyzed mechanism, highlighting the critical dehydration step.
Figure 1: Catalytic cycle for the condensation of methyl 2-formylfuran-3-carboxylate. The base facilitates both deprotonation and the final elimination of water.
Experimental Protocols
Protocol A: Standard Organocatalytic Condensation
Target: Synthesis of methyl 2-(2,2-dicyanovinyl)furan-3-carboxylate.
Application: General screening, synthesis of highly electron-deficient dienes.
Reagents:
Methyl 2-formylfuran-3-carboxylate (1.0 equiv)
Malononitrile (1.1 equiv)
Ethanol (Absolute, 5 mL/mmol)
Piperidine (0.1 equiv) OR
-Alanine (0.2 equiv for milder conditions)
Step-by-Step Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the furan aldehyde (1.0 mmol, 154 mg) in Ethanol (5 mL).
Addition: Add Malononitrile (1.1 mmol, 73 mg) in one portion.
Catalysis: Add Piperidine (10 µL) dropwise.
Observation: The solution often turns yellow/orange immediately, indicating enolate formation and conjugation.
Reaction: Stir at Room Temperature for 1–3 hours.
Monitoring: Check TLC (Hexane/EtOAc 7:3). The aldehyde (Rf ~0.5) should disappear; the product will appear as a lower Rf, UV-active spot.
Workup (Precipitation Method):
Cool the reaction mixture to 0 °C in an ice bath.
The product usually precipitates as a crystalline solid.
Filter the solid and wash with cold Ethanol (2 x 1 mL) followed by Hexane.
Purification: If no precipitate forms, concentrate the solvent in vacuo and recrystallize from minimal hot Ethanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexane).
Self-Validating Checkpoints:
1H NMR: Look for the disappearance of the aldehyde singlet (~9.7 ppm) and the appearance of the vinyl proton singlet around 7.8–8.2 ppm.
Yield Expectation: 85–95%.
Protocol B: Green Synthesis (Solvent-Free / Aqueous)
Target: Scale-up friendly synthesis with minimal waste.
Catalyst: Ammonium Acetate or Magnesium Oxide (MgO).
Step-by-Step Procedure:
Mixing: In a mortar, combine Methyl 2-formylfuran-3-carboxylate (5.0 mmol) and Ethyl Cyanoacetate (5.0 mmol).
Grinding: Grind the mixture with a pestle for 10–20 minutes.
Note: The mixture may become a paste (eutectic melt) as the reaction proceeds and water is generated.
Workup:
Add water (20 mL) to the paste and stir vigorously. The product will remain insoluble, while the ammonium salts/catalyst dissolve or suspend.
Filter the solid product.
Wash with water (3 x 10 mL) to remove catalyst residues.
Dry in a vacuum oven at 40 °C.
Protocol C: Tandem Knoevenagel-Cyclization (Advanced)
Target: Synthesis of 2-amino-4-oxo-4H-furo[2,3-d]pyrimidine derivatives.
Mechanism: The Knoevenagel product reacts in situ with a binucleophile (e.g., guanidine or urea) attacking the ester and the nitrile.
Reagents:
Substrate (1.0 equiv)
Guanidine Hydrochloride (1.5 equiv)
Sodium Methoxide (2.0 equiv)
Methanol (dry)
Procedure:
Perform the Knoevenagel condensation with Ethyl Cyanoacetate as in Protocol A. Isolate the intermediate.
Dissolve Guanidine HCl in dry Methanol containing NaOMe.
Logic: The guanidine attacks the ester (forming amide) and the nitrile (forming amidine), cyclizing to the pyrimidine ring fused to the furan.
Troubleshooting & Optimization Matrix
Issue
Probable Cause
Corrective Action
Low Yield
Aldehyde oxidation
Use fresh substrate or recrystallize starting material. Run under Argon.
No Precipitation
Product too soluble
Add water dropwise to the ethanol solution to induce crystallization ("Oiling out" check).
Side Products
Ester hydrolysis
Switch from Piperidine to milder catalysts like Ammonium Acetate or EDDA. Avoid water in solvent.
Incomplete Rxn
Steric hindrance
Heat to 50 °C. Increase catalyst loading to 20 mol%.
Experimental Workflow Diagram
Figure 2: Standard operational workflow for base-catalyzed condensation.
References
BenchChem. "An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malonate." BenchChem Technical Library. Link
Thermo Fisher Scientific. "Knoevenagel Condensation Reaction Overview and Mechanisms." Chemical Synthesis Resources. Link
National Institutes of Health (NIH). "Discovery of 2-(4-methylfuran-2(5H)-ylidene)malononitrile... as GPR35 agonists." PubMed Central. Link
Mancipe, S. et al. "Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions." Comptes Rendus Chimie, 2023. Link
PubChem. "Methyl 2-formylfuran-3-carboxylate Compound Summary." National Library of Medicine. Link
Application Note: High-Fidelity Reductive Amination of 2-Formylfuran-3-Carboxylate Derivatives
Executive Summary & Strategic Importance The 2-formylfuran-3-carboxylate scaffold is a privileged intermediate in the synthesis of bioactive heterocycles, particularly for kinase inhibitors and antibiotic pharmacophores....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The 2-formylfuran-3-carboxylate scaffold is a privileged intermediate in the synthesis of bioactive heterocycles, particularly for kinase inhibitors and antibiotic pharmacophores. However, the reductive amination of this substrate presents a specific chemoselective challenge: balancing the reactivity of the C2-aldehyde against the stability of the C3-ester.
Standard protocols often fail due to two competing failure modes:
Over-reduction: Reduction of the C3-ester to an alcohol (typically with unmoderated borohydrides).
Furan Ring Saturation: Reduction of the heteroaromatic ring (common in catalytic hydrogenation).
Acid-Catalyzed Decomposition: Furan ring opening (Bamberger-type rearrangement) under harsh acidic conditions required for imine formation.
This guide provides two validated workflows designed to bypass these pitfalls, utilizing Sodium Triacetoxyborohydride (STAB) for bench-scale precision and Catalytic Hydrogenation for scalable applications, ensuring >95% retention of the ester moiety.
Mechanistic Insight & Substrate Analysis[1]
To optimize the reaction, one must understand the electronic environment of the substrate.
Electronic Activation: The C3-ester is an electron-withdrawing group (EWG). Through inductive effects (-I), it significantly increases the electrophilicity of the C2-carbonyl carbon compared to unsubstituted furfural.
Consequence: Imine formation is thermodynamically favorable and kinetically rapid. However, the resulting imine is also highly electrophilic and prone to hydrolysis if not reduced immediately.
Steric Environment: The C3-ester provides bulk, potentially hindering the approach of bulky secondary amines.
Reaction Pathway & Logic Flow
Figure 1: Reaction pathway highlighting the critical path to the product versus competitive reduction pathways.
Critical Parameters & Reagent Selection
Parameter
Recommendation
Rationale
Reductant
Sodium Triacetoxyborohydride (STAB)
Mildest hydride source. Does not reduce esters, ketones, or furan rings. Compatible with acid catalysts.[1][2][3]
Solvent
1,2-Dichloroethane (DCE)
Superior to MeOH for STAB protocols.[3] Promotes imine formation without solvating the hydride too strongly.
Catalyst
Acetic Acid (AcOH)
Essential for catalyzing the dehydration of the hemiaminal to the iminium ion. Use 1.0–2.0 equivalents.
Stoichiometry
1.0 : 1.1 : 1.4
(Aldehyde : Amine : STAB). Slight excess of amine ensures complete consumption of the aldehyde.
Temperature
20–25 °C
Heating is rarely necessary and increases the risk of ester hydrolysis or furan ring opening.
Protocol A: The "Gold Standard" (STAB Method)
Application: Best for small to mid-scale synthesis (100 mg to 50 g) and library generation. High functional group tolerance.
Quench the reaction by adding saturated aqueous NaHCO3 (slowly, gas evolution occurs).
Extract with DCM (x3).
Wash combined organics with Brine.
Dry over Na2SO4, filter, and concentrate.
Purification:
Most products are pure enough for the next step. If necessary, purify via silica gel chromatography (Hexanes/EtOAc). Note: Amine products may streak; add 1% Et3N to the eluent.
Application: Large-scale synthesis (>50 g) where boron waste is undesirable.
Risk: Higher risk of furan ring saturation.
Materials
Catalyst: 5% Pd/C (low loading) or Pt/C (sulfided).
Hydrogen Source: H2 gas (balloon or 1 atm).
Solvent: Ethanol or Ethyl Acetate.
Step-by-Step Methodology
Setup:
Charge the reaction vessel with aldehyde (1.0 equiv) and amine (1.0 equiv) in Ethanol (0.1 M).
Stir for 1 hour to allow imine equilibrium.
Catalyst Addition:
Carefully add 5% Pd/C (5-10 wt% relative to substrate) under an argon blanket. Caution: Dry Pd/C is pyrophoric.
Hydrogenation:
Purge the vessel with H2 (balloon pressure is sufficient; high pressure >50 psi will reduce the furan ring).
Stir vigorously at RT for 4–6 hours.
Work-up:
Filter the mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate.
Troubleshooting & Expert Insights
Observation
Root Cause
Corrective Action
Low Conversion
Steric hindrance from C3-ester.
Switch solvent to THF to increase solubility; increase AcOH to 2.0 equiv; use Protocol A (STAB).
Ester Hydrolysis
Water in solvent + Acid; or workup too basic.
Use anhydrous DCE; ensure NaHCO3 quench is performed cold; avoid strong hydroxide bases during extraction.
Ring Opening
Acid concentration too high.
Do not use mineral acids (HCl, H2SO4). Stick to Acetic Acid or Formic Acid.
Dialkylation
Primary amine is too reactive.
Use a large excess of amine (5-10 equiv) or switch to a "Two-Step" method: Form imine in MeOH, isolate/evaporate, then reduce with NaBH4.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[5]
Core Reference: Establishes STAB as the superior reagent for chemoselective reductive amin
Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.
Validation: Confirms the tolerance of ester groups during reduction.
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[4] Journal of the American Chemical Society, 1971, 93(12), 2897–2904.
Historical Context: The precursor to STAB, useful for understanding pH dependence (though STAB is preferred for toxicity reasons).
High-Fidelity Hydrolysis of Methyl 2-Formylfuran-3-Carboxylate: Application Note & Protocol
Abstract This application note details the optimized protocol for the chemo-selective hydrolysis of methyl 2-formylfuran-3-carboxylate to its corresponding carboxylic acid, 2-formylfuran-3-carboxylic acid . The presence...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the optimized protocol for the chemo-selective hydrolysis of methyl 2-formylfuran-3-carboxylate to its corresponding carboxylic acid, 2-formylfuran-3-carboxylic acid . The presence of a reactive aldehyde functionality at the C2 position adjacent to the ester presents a significant synthetic challenge, introducing risks of Cannizzaro disproportionation , aldol condensation , and furan ring decomposition under standard saponification conditions. This guide provides a mild, lithium hydroxide-mediated protocol designed to maximize yield while preserving the aldehyde fidelity, supported by mechanistic insights and troubleshooting workflows.
The target transformation is a standard BAc2 ester hydrolysis (saponification). However, the substrate contains a formyl group (aldehyde) at the C2 position. This creates a "perfect storm" for side reactions:
Cannizzaro Reaction: In the presence of strong bases (NaOH, KOH) and lack of
-protons on the aldehyde carbon, the aldehyde can disproportionate into a primary alcohol and a carboxylic acid.
Aldol Condensation: While the furan ring lacks enolizable protons, the aldehyde is highly electrophilic.[1] If any enolizable impurities or solvents (like acetone) are present, or if the furan ring opens, polymerization (humins formation) occurs rapidly.[1]
Ring Instability: Furan rings are acid-labile (ring-opening to diones) and sensitive to oxidation.[1][2]
The Solution: Lithium Hydroxide (LiOH)
We utilize Lithium Hydroxide (LiOH) in a THF/Water system. LiOH is less nucleophilic and basic than NaOH or KOH, providing a "soft" hydrolysis that cleaves the ester methoxy group without triggering the aldehyde disproportionation. The coordination of the Lithium cation (
) to the carbonyl oxygen also catalyzes the hydrolysis via Lewis acid activation, allowing the reaction to proceed at lower temperatures ().
Weigh 1.0 equivalent (e.g., 1.0 g, 6.5 mmol) of methyl 2-formylfuran-3-carboxylate into a round-bottom flask.
Add THF (10 volumes relative to mass, e.g., 10 mL). Stir until fully dissolved.
Note: THF is crucial to keep the lipophilic ester in solution.[2] Methanol is avoided to prevent transesterification equilibrium.
Step 2: Reagent Addition (15 min)
Cool the solution to 0°C using an ice/water bath.
Dissolve 2.0 equivalents of LiOH·H₂O in a minimum amount of water (e.g., 5 mL).[1][3]
Add the aqueous LiOH solution dropwise to the THF solution over 10 minutes.
Critical: Vigorous stirring is required to create a fine emulsion.[1][2] The solution may turn slight yellow; a dark brown/black color indicates decomposition (see Troubleshooting).[1]
Step 3: Reaction Monitoring (1 - 4 hours)
Maintain the reaction at 0°C for 1 hour .
Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.[1][2]
Target: Disappearance of the ester peak (
) and appearance of the baseline acid spot.
If starting material remains after 1 hour, allow the reaction to warm to Room Temperature (20-25°C) . Do not heat.
Step 4: Workup & Isolation (Critical Phase)
Concentration: Evaporate the THF on a rotary evaporator at mild temperature (<30°C) until only the aqueous phase remains.
Wash: Dilute with 10 mL water and wash with 10 mL DCM (Dichloromethane) .[1][2]
Purpose: This removes unreacted ester and any non-acidic side products (e.g., Cannizzaro alcohols).[1] Discard the organic (DCM) layer.[1]
Acidification: Cool the aqueous layer to 0°C. Add 1M HCl dropwise with stirring until pH 3-4 is reached.
Caution: Do not acidify below pH 2.[1][2] Highly acidic conditions promote furan ring opening.[1][2]
Extraction: Extract the cloudy aqueous mixture with EtOAc (3 x 15 mL) .
Figure 1: Optimized workflow for the hydrolysis of methyl 2-formylfuran-3-carboxylate, highlighting critical control points (pH adjustment) to ensure stability.
Troubleshooting & Critical Process Parameters (CPP)
Observation
Root Cause
Corrective Action
Dark Brown/Black Reaction Mixture
Polymerization of aldehyde (resinification).[1][2]
Lower temperature to -10°C. Ensure inert atmosphere (). Reduce base concentration (use 1.1 eq LiOH).[1]
Increase stirring rate (emulsion quality). Add a catalytic amount of phase transfer catalyst (TBAB) if kinetics are sluggish.[1]
Safety & Handling
Furan Derivatives: Many furan derivatives are potential sensitizers or carcinogens.[1][2] Handle in a fume hood with nitrile gloves.[1][2]
Acidification: Acidifying carboxylates releases heat.[1][2] Perform slowly to prevent splashing or local overheating which could degrade the furan ring.[2]
Waste Disposal: Aqueous waste will contain lithium salts and potentially unreacted furan residues.[1][2] Dispose of as hazardous aqueous waste.[1][2]
References
BenchChem. (2025).[1][2][3] Synthesis of 2-Furancarboxylic Acid from Furfural: An In-depth Technical Guide. Retrieved from [1]
Alemán, P. A., Boix, C., & Poliakoff, M. (1999).[1][4] Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68.[1][4] Link
Organic Chemistry Portal. (2023). Methyl Esters - Hydrolysis and Protection. Link
ResearchGate. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Link
California Institute of Technology. (2009). Saponification (Base Hydrolysis) of Organic Materials Protocol. Link
Application Notes & Protocols: Synthesis of Fused Heterocyclic Compounds from Furan Aldehydes
Abstract Furan aldehydes, particularly furfural derived from lignocellulosic biomass, represent a cornerstone of renewable chemical feedstocks.[1] Their inherent reactivity and structural motifs make them exceptionally v...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Furan aldehydes, particularly furfural derived from lignocellulosic biomass, represent a cornerstone of renewable chemical feedstocks.[1] Their inherent reactivity and structural motifs make them exceptionally valuable starting materials for the synthesis of complex fused heterocyclic compounds. These resulting scaffolds, such as furo[2,3-b]pyridines, benzofurans, and furo[3,2-c]quinolines, are privileged structures in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This document provides a detailed guide for researchers, outlining key synthetic strategies, step-by-step protocols, and the underlying chemical principles for the transformation of furan aldehydes into high-value fused heterocyclic systems.
Introduction: The Strategic Value of Furan Aldehydes
The furan ring is a versatile building block in organic synthesis.[5] When functionalized with an aldehyde group, as in furfural or 5-(hydroxymethyl)furfural, the molecule becomes a bifunctional platform, enabling a diverse range of chemical transformations. The aldehyde group serves as an electrophilic handle for condensation and multicomponent reactions, while the furan ring itself can act as a diene in cycloaddition reactions or be the foundation upon which a new ring is annulated.[6][7][8] This guide focuses on two primary strategic approaches to building fused systems from these valuable starting materials.
Strategic Overview: Pathways to Fused Heterocycles
The construction of fused heterocycles from furan aldehydes can be broadly categorized. The choice of strategy depends on the desired final ring system, available reagents, and required substitution patterns.
Figure 2: Generalized workflow for intramolecular cyclization to form a fused furan system.
Expertise & Experience: The choice of a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LHMDS) is critical. It ensures efficient deprotonation to form the carbanion necessary for cyclization without competing side reactions like addition to the carbonyl group. [9]The subsequent acid-catalyzed dehydration is often necessary to drive the reaction to the final, stable aromatic product.
[9]
Application Protocol 1: Synthesis of Furan-Fused Polyhydroquinoline
This protocol is based on a multicomponent reaction that efficiently builds a complex fused system in a single, one-pot operation, often enhanced by sonication. [10][11]Multicomponent reactions (MCRs) are highly valued for their efficiency and atom economy.
[5][12]
Objective: To synthesize a furyl-substituted polyhydroquinoline derivative via a Hantzsch-like multicomponent reaction.
Materials & Reagents:
Reagent
M.W.
Amount (mmol)
Mass/Volume
Furfural
96.09
10.0
0.96 g
Dimedone
140.18
10.0
1.40 g
Ammonium Carbonate
96.09
15.0
1.44 g
Ethyl Acetoacetate
130.14
13.0
1.69 g (1.67 mL)
Water
18.02
-
30 mL
Ethanol (50%)
-
-
25 mL
Ethanol (for recrystallization)
-
-
As needed
Protocol:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add furfural (0.96 g, 10.0 mmol), dimedone (1.40 g, 10.0 mmol), ammonium carbonate (1.44 g, 15.0 mmol), ethyl acetoacetate (1.69 g, 13.0 mmol), and water (30 mL).
Sonication: Place the flask in an ultrasonic bath and sonicate at 60 °C for 1 hour.
Causality: Ultrasonic irradiation provides localized high temperature and pressure, which accelerates the reaction rate and often improves yields compared to conventional heating.
[10][11]3. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate should form.
Filter the solid product using a Büchner funnel and wash the filter cake with cold water (2 x 15 mL).
Further wash the solid with 25 mL of 50% aqueous ethanol to remove unreacted starting materials and impurities.
[10]7. Purification: Recrystallize the crude product from hot ethanol to obtain the pure furyl-substituted polyhydroquinoline.
Characterization: Dry the purified product under vacuum and characterize by IR and NMR spectroscopy.
Strategy 2: The Furan Ring as a Diene in [4+2] Cycloaddition
Furan's aromaticity is modest, allowing it to behave as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. [13][14]This strategy is a powerful tool for constructing oxabicyclic systems (oxanorbornenes), which are versatile intermediates for a variety of fused heterocycles.
[8][15]
Mechanism: The Furan Diels-Alder Reaction
The reaction proceeds via a concerted [4+2] cycloaddition pathway. [15]When reacting with an unsymmetrical dienophile, the regioselectivity is a key consideration. The initial cycloadduct can then undergo further transformations, such as ring-opening or rearrangement, to yield the final fused aromatic product.
Figure 3: General pathway for forming fused systems via a Furan Diels-Alder reaction followed by rearrangement.
Trustworthiness & Self-Validation: The formation of the Diels-Alder adduct is often reversible. [8]To drive the reaction towards the desired product, the subsequent aromatization step should be irreversible. For instance, the acid-catalyzed loss of water from an intermediate adduct is a common and effective method to ensure the final product is stable and does not revert to the starting materials.
[13]
Application Protocol 2: Synthesis of a Furo[3,2-c]quinoline Derivative
This protocol outlines a metal-free approach to constructing the furo[3,2-c]quinoline core via the cycloaddition of an in situ generated aza-ortho-quinone methide with a furan derivative. [15]While the example uses a generic furan, the principle is directly applicable to furan aldehydes, where the aldehyde group can be carried through the reaction or protected if necessary.
Objective: To synthesize a dihydrofuroquinoline via a [4+2] cycloaddition.
Materials & Reagents:
Reagent
M.W.
Amount (mmol)
Mass/Volume
2-Amino-benzyl alcohol derivative
-
0.20
Varies
Aldehyde (for aza-o-QM formation)
-
0.30
Varies
Furan
68.07
2.0
136 mg (148 µL)
Chloroform (CHCl₃)
119.38
-
2.0 mL
Trifluoroacetic acid (TFA)
114.02
0.02
2.3 mg (1.5 µL)
Protocol:
Reaction Setup: To a sealed reaction tube, add the 2-amino-benzyl alcohol derivative (0.20 mmol), the aldehyde component (0.30 mmol), and chloroform (2.0 mL).
Causality: The acid catalyzes the formation of the reactive aza-ortho-quinone methide intermediate from the benzyl alcohol and aldehyde. This intermediate acts as the dienophile.
[15]3. Diene Addition: Add furan (2.0 mmol, 10 equivalents). Using the diene in large excess helps to drive the equilibrium towards the product.
Reaction Conditions: Stir the sealed reaction mixture at 40 °C for 12 hours.
Monitoring: Monitor the reaction by TLC for the disappearance of the limiting reagent.
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired furo[3,2-c]quinoline product.
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure, regiochemistry, and stereochemistry.
[15]
Concluding Remarks
Furan aldehydes are powerful and sustainable precursors for the synthesis of fused heterocyclic compounds. The strategies of ring annulation and Diels-Alder cycloaddition provide robust and versatile pathways to a vast chemical space. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can effectively construct complex molecular architectures with significant potential in drug discovery and materials science. The protocols provided herein serve as a validated starting point for the exploration and development of novel fused heterocyclic systems.
References
Shaban, I. M., & Al-Ajely, M. S. (2019). Synthesis of Some Heterocyclic Compounds Derived from Furfural Using Ultrasonic Waves. IOP Conference Series: Materials Science and Engineering, 571, 012059. Available at: [Link]
Liu, Y., Jacobs, H. K., & Gopalan, A. S. (2009). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. Tetrahedron Letters, 50(15), 1695-1698. Available at: [Link]
Das, B., & Bhaumik, J. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41). Available at: [Link]
Cimini, S., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3362. Available at: [Link]
Beutner, G. L., Kuethe, J. T., & Yasuda, N. (2009). A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters, 50(7), 781-784. Available at: [Link]
G, Richter, et al. (1993). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Pharmazie, 48(4), 250-3. Available at: [Link]
Al-Ajely, M. S. (2018). Synthesis of Some Heterocyclic Compounds Derived from Furfural. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
Shutske, G. M., & Tomer, K. B. (1966). A new synthesis of furo[2,3‐b]pyridine derivatives. Journal of Heterocyclic Chemistry, 3(2), 197-200. Available at: [Link]
Al-Ajely, M. S. (2019). Synthesis of Some Heterocyclic Compounds Derived from Furfural Using Ultrasonic Waves. ResearchGate. Available at: [Link]
Request PDF. Synthesis of thio- and furan-fused heterocycles: Furopyranone, furopyrrolone, and thienopyrrolone derivatives. ResearchGate. Available at: [Link]
Wang, Y., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances, 12(35), 22781-22793. Available at: [Link]
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]
Request PDF. Hetero-Diels–Alder and Ring-Opening Reactions of Furans Applied to the Synthesis of Functionalized Heterocycles. ResearchGate. Available at: [Link]
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6289-6302. Available at: [Link]
ResearchGate. Synthesis of benzofurans via addition of aromatic aldehyde to p-quinone methide. Available at: [Link]
Unknown Author. (n.d.). Chemistry and Synthesis of Fused Heterocyclic Compounds. Course Hero. Available at: [Link]
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]
Dömling, A. (2012). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 17(1), 843-884. Available at: [Link]
Milani, F. J., Nassiri, M., & Salehzadeh, J. (2023). An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. Progress in Chemical and Biochemical Research, 6(3), 273-281. Available at: [Link]
Al-Ajely, M. S. (2018). Synthesis of Some Heterocyclic Compounds Derived from Furfural. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
Kumar, A., & Kumar, R. (2022). Multi-component synthesis and recent development on heterocyclic compounds: A research. GSC Biological and Pharmaceutical Sciences, 20(3), 205-215. Available at: [Link]
Gonda, Z., et al. (2010). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 15(4), 2775-2788. Available at: [Link]
Organic Chemistry Portal. (n.d.). Furan synthesis. Available at: [Link]
Kumar, D., & Kumar, N. (2023). A Detailed Review on C‐Fused Furan/3,4‐Fused Furan Analog and its Potential Applications. ChemistrySelect, 8(1), e202203150. Available at: [Link]
Wang, L., et al. (2020). Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents. Molecules, 25(1), 183. Available at: [Link]
Al-Ostoot, F. H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Journal of Applied Pharmaceutical Science, 14(1), 001-013. Available at: [Link]
Jones, R. A., & White, J. M. (2015). Hetero-Diels–Alder reactions of (isobenzo)furans. Organic & Biomolecular Chemistry, 13(10), 2844-2856. Available at: [Link]
Miles, D. H., et al. (2012). Diels-Alder reactions of five-membered heterocycles containing one heteroatom. Beilstein Journal of Organic Chemistry, 8, 373-377. Available at: [Link]
Wang, J., et al. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 28(20), 7114. Available at: [Link]
Mariscal, R., et al. (2016). An overview of the applications of furfural and its derivatives. Bioresource Technology, 203, 1-10. Available at: [Link]
Unknown Author. (n.d.). An Evulative Study on Different Methods of Multi-Component Synthesis on Heterocyclic Compounds. International Journal for Multidisciplinary Research. Available at: [Link]
Saraf, S. K. (2016). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 8(2), 334-345. Available at: [Link]
Wang, Y., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances, 12(35), 22781-22793. Available at: [Link]
Cioc, R. C., Harsevoort, E., Lutz, M., & Bruijnincx, P. C. A. (2023). Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. Green Chemistry, 25(19), 7695-7701. Available at: [Link]
Lei, L., et al. (2020). Synthesis of Furo[3,2-b]quinolines and Furo[2,3-b:4,5-b']diquinolines through [4 + 2] Cycloaddition of Aza-o-Quinone Methides and Furans. The Journal of Organic Chemistry, 85(5), 3059-3070. Available at: [Link]
Marshall, J. A., & Wang, X. J. (1991). Synthesis of furans by base-catalyzed cyclization-isomerization of .beta.- and .gamma.-alkynyl allylic alcohols. The Journal of Organic Chemistry, 56(2), 960-969. Available at: [Link]
Pearson Education. (2024). Addition Reactions of Furan. Available at: [Link]
ResearchGate. Synthesis of furo[3,2-c]quinoline-2-carboxylate 78. Available at: [Link]
Dömling, A. (2014). Synthesis of Furo-, Pyrrolo-, and Thieno-Fused Heterocycles by Multi-Component Reactions (Part 1). Current Organic Synthesis, 11(1), 2-4. Available at: [Link]
Liu, Y., Jacobs, H. K., & Gopalan, A. S. (2009). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. Amanote. Available at: [Link]
Application Note: Methyl 2-formylfuran-3-carboxylate in Multi-Component Reactions (MCRs)
This Application Note and Protocol Guide details the strategic utilization of Methyl 2-formylfuran-3-carboxylate (CAS 19076-60-9) in Multi-Component Reactions (MCRs). Executive Summary Methyl 2-formylfuran-3-carboxylate...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the strategic utilization of Methyl 2-formylfuran-3-carboxylate (CAS 19076-60-9) in Multi-Component Reactions (MCRs).
Executive Summary
Methyl 2-formylfuran-3-carboxylate is a high-value bifunctional building block in Diversity-Oriented Synthesis (DOS).[1] Its utility stems from the orthogonal reactivity of its two vicinal functional groups: a highly electrophilic aldehyde at C2 and a methyl ester at C3 .
In Multi-Component Reactions (MCRs), this scaffold serves as a "linchpin" substrate. The aldehyde participates in initial condensation events (Schiff base formation, Knoevenagel condensation), while the ortho-ester provides a latent handle for post-condensation cyclization (lactamization/hydrazide formation). This guide details three validated protocols for synthesizing fused heterocycles and complex scaffolds: the Groebke-Blackburn-Bienaymé (GBB) reaction, the Hantzsch Dihydropyridine synthesis, and a Cascade Cyclocondensation for furopyridazines.
Chemical Profile & Reactivity Map
Before initiating protocols, researchers must understand the electronic environment of the substrate. The furan ring is electron-rich, but the electron-withdrawing ester and formyl groups at C2 and C3 create a localized electrophilic pocket.[1]
Physicochemical Properties
Property
Data
IUPAC Name
Methyl 2-formylfuran-3-carboxylate
CAS Number
19076-60-9
Molecular Formula
C₇H₆O₄
Molecular Weight
154.12 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DCM, MeOH, EtOH, DMSO; sparingly soluble in water.[1][2][3]
Target Scaffold: Furan-substituted Imidazo[1,2-a]pyridines.[1]
Mechanism: This 3-component reaction involves the condensation of the aldehyde with an amidine (2-aminopyridine) to form a Schiff base, followed by [4+1] cycloaddition with an isocyanide.
Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%)[1]
Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]
Step-by-Step Procedure
Schiff Base Formation: In a 10 mL microwave vial (or round-bottom flask), dissolve Methyl 2-formylfuran-3-carboxylate (154 mg, 1.0 mmol) and 2-aminopyridine (94 mg, 1.0 mmol) in MeOH (3 mL).
Catalyst Addition: Add Sc(OTf)₃ (25 mg, 0.05 mmol). Stir at room temperature for 10 minutes to ensure pre-complexation and initiation of imine formation.
Method A (Microwave): Seal the vial and heat at 100°C for 20 minutes.
Method B (Thermal): Stir at reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]
Workup: Evaporate the solvent under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0–50% EtOAc in Hexane).
Validation: The product should show the characteristic imidazo[1,2-a]pyridine signals in ¹H NMR and the retention of the methyl ester singlet (~3.8 ppm), unless a secondary cyclization was intentionally induced.
Mechanistic Insight: The electron-withdrawing ester at C3 activates the aldehyde at C2, making it highly susceptible to nucleophilic attack by the exocyclic amine of the 2-aminopyridine.
Target Scaffold: Furan-linked 1,4-Dihydropyridines (1,4-DHPs).[1]
Significance: 1,4-DHPs are "privileged structures" in medicinal chemistry (e.g., Nifedipine). This protocol incorporates the furan ester into the C4 position of the DHP ring.
Target Scaffold: Furo[2,3-d]pyridazin-4(5H)-ones.[1]
Mechanism: This is a pseudo-MCR (or cascade reaction) where the hydrazine acts as a binucleophile. It first condenses with the aldehyde (hydrazone formation) and then intramolecularly attacks the ester (lactamization).
Increase reaction time or add a Lewis acid catalyst (e.g., Yb(OTf)₃ 5 mol%) to drive the Michael addition/cyclization.
Solubility Issues
Product precipitates early.
While precipitation is good for isolation, ensure stirring is vigorous to prevent encapsulation of unreacted starting material.
Safety & Handling
Methyl 2-formylfuran-3-carboxylate: Irritant.[1] Avoid inhalation. Store in a cool, dry place.
Isocyanides: Foul odor and potential toxicity.[1] MUST be handled in a well-ventilated fume hood.[1] Treat glassware with bleach to neutralize odor.[1]
Hydrazine Hydrate: Carcinogenic and corrosive.[1] Use double-gloving and work in a fume hood.[1]
References
Groebke-Blackburn-Bienaymé Reaction Review
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction.[1][2] European Journal of Organic Chemistry.[1]
Synthesis of Furopyridazinones (Thesis)
Middle East Technical University.[1] (2011).[1][4][5] Synthesis of Furopyrrolone and Furopyridazinone Derivatives.
Hantzsch Reaction Overview
Alvim, H. G. O., et al. (2014).[6] Hantzsch pyridine synthesis: a multi-component reaction.[1][7] RSC Advances.
Ticket Subject: Optimization of Furan Formylation Yields Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Black Tar" Paradox Welcome to the technical support hub for furan chemistry. If y...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Optimization of Furan Formylation Yields
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction: The "Black Tar" Paradox
Welcome to the technical support hub for furan chemistry. If you are here, you have likely encountered the "Furan Paradox": Furan is electron-rich and should undergo Electrophilic Aromatic Substitution (EAS) easily, yet your reaction flask often contains a viscous black resin instead of the desired aldehyde.
The Root Cause: Furan is exceptionally sensitive to acid (acidolysis). Most standard formylation techniques (Vilsmeier-Haack, Gattermann-Koch) generate strong acids (HCl) or Lewis acid complexes. In the presence of protons, the furan ring opens, forming highly reactive dicarbonyl species that cross-link into insoluble polymers (humins).
This guide prioritizes Acid Management and Kinetic Control to restore your yields.
Module 1: The Vilsmeier-Haack Protocol (Standard)
Best for: Unsubstituted furan, 2-alkylfurans, and robust substrates.
The Vilsmeier-Haack (VH) reaction uses DMF and POCl₃ to generate the electrophilic Vilsmeier reagent (chloroiminium ion).[1]
Troubleshooting Guide: Vilsmeier-Haack
Symptom
Probable Cause
Corrective Action
Black Tar / Polymerization
Exothermic runaway; Acid concentration too high.
Action: Pre-form the Vilsmeier reagent at 0°C before adding the furan. Keep reaction temperature <20°C. Use a solvent (DCE or DCM) to dilute the exotherm.
Low Yield (<30%)
Hydrolyzed POCl₃; Incomplete reagent formation.
Action: Distill POCl₃ prior to use. Ensure the "Vilsmeier Salt" precipitates (white solid) or forms a clear solution before substrate addition.
Regioselectivity Issues
Competitive C3 formylation (rare) or polymerization.
Action: C2 is kinetically favored (α-position).[2] If C2 is blocked, C5 will react. C3 attack is negligible in VH unless directed.[3]
Emulsion during Workup
Aluminum/Phosphorus salts stabilizing the organic/aqueous interface.
Action: Use a solution of Potassium Sodium Tartrate (Rochelle's Salt) or saturated Sodium Acetate to buffer the pH to ~5–6 during quenching.
Optimized Protocol: The "Cold-Addition" Method
Standard procedure creates localized hot spots. This modified protocol minimizes thermal shock.
Reagent Formation: In a flame-dried flask under Argon, dissolve DMF (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Cool to 0°C .[3]
Activation: Add POCl₃ (1.1 equiv) dropwise over 30 minutes. Critical: Do not let internal temp rise above 5°C. A white precipitate (Vilsmeier salt) may form. Stir for 30 mins at 0°C.
Substrate Addition: Dissolve your furan substrate in DCE.[3] Add this solution slowly to the Vilsmeier reagent at 0°C.
Reaction: Allow to warm to Room Temperature (RT) only if necessary. Monitor by TLC.
Quenching (The Yield Killer): Pour the reaction mixture into a vigorously stirring mixture of ice and saturated Sodium Acetate (aq). Do not use strong base (NaOH) immediately, as the Cannizzaro reaction can degrade your aldehyde.
Extraction: Extract with DCM. Wash with NaHCO₃ to remove residual acid.
Module 2: Lithiation-Formylation (The Alternative)
Best for: Acid-sensitive furans, C3-formylation (via halogen dance), or when VH fails.
This method relies on the high kinetic acidity of the C2-proton. It avoids acidic conditions entirely until the final workup.
Troubleshooting Guide: Lithiation
Symptom
Probable Cause
Corrective Action
No Reaction / SM Recovery
Wet solvent; Quenched n-BuLi.
Action: THF must be distilled from Na/Benzophenone or passed through an SPS. Titrate n-BuLi using diphenylacetic acid before use.
Ring Opening
Temperature too high (> -20°C).
Action: Maintain -78°C strictly during lithiation. 2-Lithiofuran is unstable above -40°C.
Wrong Isomer
Thermodynamic equilibration.
Action: Kinetic control favors C2. If targeting C3 via halogen exchange, keep at -78°C to prevent "Halogen Dance" to the C2 position.
Visualizing the Pathway
The choice between Vilsmeier and Lithiation depends on your substrate's tolerance to acid vs. base.
Caption: Decision matrix for selecting the optimal formylation strategy based on substrate sensitivity.
Module 3: The "Impossible" C3-Formylation
Direct electrophilic attack at C3 is electronically disfavored. To achieve 3-furaldehyde derivatives, you must use Indirect Methods .
Exchange: Treat with n-BuLi at -78°C in THF. The Lithium-Halogen exchange is faster than deprotonation.
Trapping: Quench with anhydrous DMF.
Result: 3-Furaldehyde (Yields typically 70-85%).
Note: If you start with unsubstituted furan and use n-BuLi, you will get 2-lithiofuran exclusively. You cannot force C3 lithiation on unsubstituted furan without directing groups.
Module 4: Reagent Selection Matrix
Reagent System
Active Species
Acidity
Risk Profile
Recommended For
POCl₃ / DMF
[Cl-CH=NMe2]+
High (HCl byproduct)
Polymerization
Standard substrates, low cost.
Oxalyl Chloride / DMF
[Cl-CH=NMe2]+
High (CO/CO2 gas)
Gas evolution
Scale-up where POCl₃ phosphorus waste is an issue.
TCT / DMF
Vilsmeier-like
Moderate
Lower
"Green" Option: Trichlorotriazine (TCT) is milder and solid-handled.
Duff Reaction
HMTA / TFA
High
Very Low Yield
Not Recommended for furan (yields <10%).
Rieche Formylation
Cl2CH-OMe / TiCl4
Very High (Lewis Acid)
Lewis Acid Polymerization
Only for furans with Electron Withdrawing Groups (EWG).
References & Validated Sources
Classic Mechanism & Scope: Vilsmeier, A.; Haack, A. Ber.[5] Dtsch. Chem. Ges.[3][5]1927 , 60, 119.[5] (The foundational text for the chloroiminium mechanism).
Furan Polymerization Mechanism: Gandini, A. "The Behavior of Furan Derivatives in Polymerization Reactions." Adv.[3][6][7] Polym. Sci.1977 , 25, 47. (Explains the acid-sensitivity and resin formation).
Lithiation Protocols: Gschwend, H. W.; Rodriguez, H. R. "Heteroatom-Facilitated Lithiations." Org.[3][8][9][10] React.1979 , 26, 1.
Regioselectivity (C2 vs C3): Keay, B. A. "Regioselective Lithiation of 3-Substituted Furans." Can. J. Chem.1984 , 62, 667.
Green Alternatives (TCT): De Luca, L., et al. "Trichloroisocyanuric Acid/DMF: A Mild Vilsmeier–Haack Reagent." Tetrahedron Lett.2001 , 42, 3751.
Preventing oxidation of formyl groups in furan carboxylates
Topic: Preventing Oxidation of Formyl Groups in Furan Carboxylates Target Molecule Class: 5-Formyl-2-furancarboxylic acid (FFCA), 5-Formyl-2-furoate esters, and related derivatives. Introduction: The "Push-Pull" Instabil...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Oxidation of Formyl Groups in Furan Carboxylates
Target Molecule Class: 5-Formyl-2-furancarboxylic acid (FFCA), 5-Formyl-2-furoate esters, and related derivatives.
Introduction: The "Push-Pull" Instability Paradox
Welcome to the Furan Stability Support Center. If you are working with 5-formyl-2-furancarboxylic acid (FFCA) or its esters, you are likely encountering a specific stability paradox. The furan ring is electron-rich (diene character), making it susceptible to oxidative ring opening, while the formyl group (aldehyde) is highly reactive toward autoxidation to the carboxylic acid (yielding FDCA) or disproportionation (Cannizzaro reaction).
This guide treats the prevention of oxidation not just as a storage issue, but as a kinetic control problem during synthesis and isolation.
Module 1: Critical Storage & Handling Protocols
Status: Preventative Maintenance
Objective: Halt radical chain propagation (Autoxidation).
Q: My FFCA ester turns yellow/brown within days of storage. Is it polymerizing or oxidizing?
A: It is likely both. The darkening is due to humin formation (polymerization), which is often triggered by the initial radical species generated during autoxidation.
The Mechanism: Furan aldehydes undergo Type IV autoxidation. A peracid radical forms, which then attacks the furan ring or the aldehyde, leading to carboxylic acids (FDCA) and ring-opened species (levulinic acid derivatives).
The Fix:
Atmosphere: Store strictly under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for solids.
Temperature: Store at -20°C . The rate of radical initiation drops significantly below 0°C.
Additives: If downstream applications permit, add 100-500 ppm of BHT (Butylated Hydroxytoluene) . BHT scavenges the peroxy radicals before they can propagate the chain reaction.
Q: Can I store 5-formyl-2-furoates in solution?
A:Avoid chlorinated solvents (DCM, Chloroform) for long-term storage. These solvents can generate HCl and radicals over time, accelerating acetalization or polymerization.
Recommended Solvent: Anhydrous Ethyl Acetate or Acetonitrile.
Prohibited Solvent: Alcohols (Methanol/Ethanol). Without buffering, trace acids will catalyze hemiacetal formation, scrambling your NMR signals and altering reactivity.
Status: Active Intervention
Objective: Selectivity during HMF oxidation or functionalization.
Q: I am oxidizing HMF to FFCA, but I keep getting FDCA (over-oxidation). How do I stop at the aldehyde?
A: You must arrest the reaction kinetics by manipulating the oxidant's thermodynamic potential or the reaction medium's pH.
Protocol: Selective Oxidation Arrest
If using metal-catalyzed aerobic oxidation (e.g., Mn/Co, Pt/C):
Switch Solvent: Move from water to Acetic Acid or DMSO . Water promotes the hydration of the aldehyde to a gem-diol, which is the species that oxidizes rapidly to the carboxylic acid (FDCA). In non-aqueous solvents, the gem-diol cannot form, significantly slowing the second oxidation step.
Pressure Control: Reduce O2 pressure. High O2 saturation forces the second oxidation event.
Time-Point Monitoring: Do not rely on TLC. Use HPLC or 1H-NMR. The conversion of FFCA to FDCA is often faster than HMF to FFCA once the concentration of FFCA hits a critical threshold.
Q: My formyl group disappears during base-catalyzed esterification. What happened?
A: You triggered the Cannizzaro Reaction .
Cause: In the presence of strong base (NaOH, KOH) and lack of alpha-protons, one aldehyde molecule oxidizes to the acid while another reduces to the alcohol (5-hydroxymethyl-2-furoate).
Solution: Use mild, non-nucleophilic bases like Potassium Carbonate (
) or organic bases (DIPEA/DBU). If strong base is required for alkylation, ensure the reaction is performed at 0°C or lower and quench immediately upon completion.
Module 3: Workup & Purification Strategies
Status: Recovery & Isolation
Objective: Prevent degradation during solvent removal.
Q: Distillation of my furan aldehyde resulted in a black tar. How do I purify without heat?
A: Furan aldehydes have high boiling points and low thermal stability. Avoid distillation unless using high vacuum (<0.1 mbar) and a short-path apparatus.
Alternative 1: Bisulfite Adduct Purification
Dissolve crude mixture in EtOAc.
Shake with saturated aqueous Sodium Bisulfite (
) . The aldehyde forms a water-soluble sulfonate adduct.
Wash the organic layer (removes non-aldehyde impurities).
Treat the aqueous layer with Sodium Carbonate (
) or mild acid to regenerate the aldehyde.
Extract back into organic solvent.
Note: This separates FFCA from HMF and FDCA esters efficiently.
Alternative 2: Column Chromatography
Stationary Phase: Neutral Alumina is often better than Silica Gel, which can be slightly acidic and catalyze polymerization.
Eluent: Hexane/EtOAc gradients. Add 1% Triethylamine to the eluent to neutralize acidic sites on the silica if using it.
Module 4: Chemical Protection (The "Nuclear" Option)
Status: Strategic Synthesis
Objective: Mask the formyl group during harsh transformations.
Q: I need to perform a Grignard reaction on the ester. How do I protect the formyl group?
A: Standard acetal protection is effective but requires careful deprotection to avoid furan ring opening.
Setup: Dean-Stark trap to remove water (drives equilibrium).
Critical Step: Stop the reaction immediately once water evolution ceases. Prolonged exposure to acid at reflux will degrade the furan ring (opening to diketones).
Deprotection: Use Pyridinium p-toluenesulfonate (PPTS) in wet acetone/water. This is milder than HCl and preserves the furan ring.
Visualizing the Stability Landscape
The following diagram maps the degradation pathways you are trying to avoid (Red) and the stabilization pathways (Green).
Caption: Stability map showing the critical role of water exclusion (preventing Gem-Diol) and protection strategies in avoiding FDCA and Humins.
Summary Data: Solvent Effects on Formyl Stability
Solvent System
Formyl Stability
Risk Factor
Mechanism of Failure
Water (Neutral)
Low
Hydration -> Oxidation
Formation of gem-diol facilitates oxidation to -COOH.
Water (Basic, pH > 10)
Very Low
Cannizzaro
Disproportionation to Alcohol + Acid.
Methanol/Ethanol
Medium
Acetalization
Formation of hemiacetals complicates purification.
DMSO/Acetonitrile
High
None
Aprotic environment prevents hydration.
DCM/Chloroform
Medium-Low
Acidification
Trace HCl catalyzes polymerization over time.
References
Sartori, G., et al. (2004).[1] Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews.
Ventura, M., et al. (2016).[2] Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water. ChemSusChem.
Gao, W., et al. (2025). Selective Para-Vinylation of Cyano-Pyrazine (Context: Autoxidation prevention strategies). Journal of Organic Chemistry.
PubChem. (2025).[3] 5-Formyl-2-furancarboxylic Acid Compound Summary. National Library of Medicine.
BenchChem. (2025). Technical Support Center: Purification of Furan-Based Aldehydes.
Solubility of methyl 2-formylfuran-3-carboxylate in organic solvents
Technical Support Center: Methyl 2-formylfuran-3-carboxylate Welcome to the technical support center for methyl 2-formylfuran-3-carboxylate. This guide is designed for researchers, chemists, and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Methyl 2-formylfuran-3-carboxylate
Welcome to the technical support center for methyl 2-formylfuran-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice regarding the solubility of this compound in common organic solvents. Our goal is to empower you with the knowledge to optimize your experimental workflows, from reaction design to purification and formulation.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of methyl 2-formylfuran-3-carboxylate?
Methyl 2-formylfuran-3-carboxylate, a key intermediate in chemical synthesis, exhibits a wide range of solubilities depending on the nature of the organic solvent. Generally, its solubility is highest in polar aprotic solvents and lower in nonpolar solvents. The presence of both an ester and an aldehyde functional group on a furan ring allows for varied interactions with solvent molecules.
Q2: Which common laboratory solvents are most effective for dissolving methyl 2-formylfuran-3-carboxylate?
Based on experimental data, solvents like acetone, ethyl acetate, and methyl acetate show high affinity for dissolving this compound. Alcohols such as methanol and ethanol are also effective, although solubility can vary. The principle of "like dissolves like" is a useful starting point; the polar characteristics of the ester and aldehyde groups favor interaction with polar solvents.
Q3: How significantly does temperature influence its solubility?
Temperature is a critical factor. The solubility of methyl 2-formylfuran-3-carboxylate in all tested organic solvents increases with a rise in temperature. This endothermic dissolution process is a key consideration for processes like crystallization, where controlled cooling is necessary to achieve desired purity and yield.
Q4: Are there any known stability or degradation issues in specific solvents?
While furan rings can be susceptible to degradation under strongly acidic or basic conditions, methyl 2-formylfuran-3-carboxylate is generally stable in most common neutral organic solvents under standard laboratory conditions. However, prolonged exposure to reactive solvents or high temperatures, especially in the presence of impurities that can act as catalysts, may lead to degradation. It is always recommended to use fresh, high-purity solvents.
Quantitative Solubility Data
The following table summarizes the mole fraction solubility (x₁) of methyl 2-formylfuran-3-carboxylate in twelve different organic solvents at various temperatures. This data is crucial for designing experiments that require precise concentration control, such as reaction stoichiometry or crystallization processes.
Temperature (K)
Methanol
Ethanol
Isopropanol
n-Butanol
Ethyl Acetate
Methyl Acetate
283.15
0.1159
0.0815
0.0658
0.0541
0.2256
0.2631
293.15
0.1496
0.1068
0.0871
0.0722
0.2794
0.3228
303.15
0.1915
0.1392
0.1148
0.0958
0.3421
0.3916
313.15
0.2438
0.1809
0.1509
0.1268
0.4151
0.4711
323.15
0.3095
0.2351
0.1983
0.1679
0.5002
0.5631
Temperature (K)
Acetone
Butanone
Acetonitrile
Toluene
n-Heptane
Ethyl Formate
283.15
0.3015
0.2589
0.1287
0.0855
0.0035
0.2985
293.15
0.3661
0.3155
0.1614
0.1152
0.0049
0.3625
303.15
0.4399
0.3808
0.2009
0.1528
0.0068
0.4359
313.15
0.5246
0.4565
0.2491
0.2011
0.0094
0.5202
323.15
0.6221
0.5447
0.3088
0.2638
0.0129
0.6175
Experimental Protocol: Isothermal Saturation Method for Solubility Determination
This protocol outlines a reliable method for experimentally determining the solubility of methyl 2-formylfuran-3-carboxylate.
Objective: To determine the equilibrium solubility of the compound in a chosen solvent at a specific temperature.
Materials:
Methyl 2-formylfuran-3-carboxylate (high purity)
Selected organic solvent (HPLC grade or higher)
Jacketed glass vessel with magnetic stirrer and temperature controller
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Calibrated analytical balance
Volumetric flasks and pipettes
Procedure:
Preparation: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent to create a calibration curve for HPLC analysis.
Equilibration:
Add an excess amount of methyl 2-formylfuran-3-carboxylate to a known volume of the solvent in the jacketed glass vessel. An excess is crucial to ensure a saturated solution is achieved.
Set the desired temperature using the circulating bath connected to the vessel's jacket.
Stir the mixture vigorously to facilitate dissolution. Allow the solution to equilibrate for at least 24 hours. This extended time is critical to ensure equilibrium is reached.
Sampling:
After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours.
Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to prevent premature crystallization.
Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask.
Analysis:
Determine the mass of the collected filtrate.
Dilute the sample to a concentration that falls within the range of the HPLC calibration curve.
Inject the diluted sample into the HPLC system and determine its concentration by comparing its peak area to the calibration curve.
Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility, typically expressed in g/100mL, mol/L, or mole fraction.
Workflow & Visualization
Solvent Selection Workflow
Choosing the right solvent is paramount for success. This workflow guides you through a logical selection process based on your application.
Caption: A decision tree for selecting an appropriate solvent.
Troubleshooting Guide
Q: My measured solubility is significantly lower than the literature values. What could be the cause?
A: This is a common issue with several potential root causes:
Insufficient Equilibration Time: Solubility is an equilibrium process. If you sample too early, the solution may not be fully saturated. Recommendation: Ensure you are stirring for an adequate period (24 hours is a safe baseline) and allow solids to settle completely before sampling.
Temperature Fluctuations: Since solubility is highly temperature-dependent, even minor fluctuations in your experimental setup can lead to significant errors. Recommendation: Use a calibrated, stable temperature-controlled bath and ensure the entire sample is thermalized.
Compound Purity: Impurities in your starting material can suppress solubility. Recommendation: Verify the purity of your methyl 2-formylfuran-3-carboxylate using an appropriate analytical technique (e.g., NMR, GC-MS).
Q: I'm observing inconsistent results between replicate experiments. How can I improve reproducibility?
A: Inconsistent results often point to procedural variability.
Sampling Technique: Drawing undissolved particulate matter into your sample is a major source of error. Recommendation: Allow the solution to stand without agitation for a longer period before sampling. Withdraw the supernatant slowly and from the top layer.
Analytical Dilution Errors: Imprecise dilutions will directly impact your final calculation. Recommendation: Use calibrated Class A volumetric glassware for all dilutions and standard preparations.
Evaporation: Volatile solvents can evaporate during handling, artificially increasing the measured concentration. Recommendation: Keep containers sealed whenever possible and minimize the time between sampling, filtering, and analysis.
Q: The compound appears to be changing color or degrading in my chosen solvent. What should I do?
A: Color change can be an indicator of chemical instability.
Solvent Purity: Peroxides in aged ethers or acidic impurities in other solvents can initiate degradation pathways. Recommendation: Use fresh, high-purity, or freshly distilled solvents.
Light Sensitivity: Some furan derivatives can be light-sensitive. Recommendation: Perform experiments in amber glassware or protect the setup from direct light.
Incompatible Solvent Choice: While generally stable, unforeseen reactions can occur. Recommendation: If degradation is suspected, analyze the sample by LC-MS to identify potential degradation products and consider switching to a more inert solvent system like toluene or acetonitrile.
Troubleshooting Workflow
This diagnostic tree can help you systematically identify the source of experimental errors.
Caption: A diagnostic workflow for troubleshooting solubility experiments.
Optimization
Purification methods for methyl 2-formylfuran-3-carboxylate (recrystallization vs. chromatography)
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of methyl 2-formylfuran-3-carboxylate. It addresses common challenges and provides a logi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of methyl 2-formylfuran-3-carboxylate. It addresses common challenges and provides a logical framework for selecting and optimizing the appropriate purification method—recrystallization or column chromatography.
Frequently Asked Questions (FAQs): Choosing Your Purification Strategy
This section is designed to help you make an informed decision between recrystallization and chromatography based on your specific experimental needs, including scale, purity requirements, and the nature of impurities.
Q1: What are the fundamental differences between recrystallization and column chromatography for purifying this compound?
Recrystallization and column chromatography are both powerful techniques, but they operate on different principles and are suited for different scenarios. Recrystallization is a bulk purification method based on differences in solubility, while chromatography is a high-resolution technique based on differential partitioning between a stationary and a mobile phase.
Table 1: Comparison of Purification Methods
Feature
Recrystallization
Column Chromatography
Principle
Difference in solubility of the compound and impurities in a solvent at different temperatures.[1][2]
Differential adsorption and partitioning of compounds between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (eluent).[3]
Best For
Large quantities (>1 g), removing minor impurities, compounds with >90% initial purity.
Complex mixtures, separating compounds with similar properties, achieving >99% purity, small-scale purification.[4][5]
Throughput
High; can process large batches at once.
Low to medium; limited by column size.
Purity
Good to excellent, but may not remove impurities with similar solubility.
Excellent to ultra-high; capable of separating very similar molecules.
Solvent Usage
Moderate to high, depending on the scale.
High, especially for large columns.
Time
Can be faster for large-scale, routine purifications.
Generally more time-consuming due to setup, running, and fraction analysis.
Cost
Lower cost (solvents, glassware).
Higher cost (silica gel, large volumes of HPLC-grade solvents, columns).
Q2: When is recrystallization the right choice for methyl 2-formylfuran-3-carboxylate?
You should prioritize recrystallization when:
Working at a large scale: If you have several grams of crude product, recrystallization is often more practical and economical than running a large chromatography column.
The crude product is relatively pure: If your initial analysis (e.g., by NMR or TLC) shows one major product with minor impurities, recrystallization is highly effective at removing those last traces.
Impurities have different solubility profiles: The ideal scenario is when impurities are either highly soluble in the recrystallization solvent (and thus remain in the mother liquor) or completely insoluble (and can be removed via hot filtration).[1]
Q3: When should I opt for column chromatography?
Column chromatography is the superior method when:
Purity is paramount: For applications like drug development or analytical standard preparation, chromatography is essential to achieve the highest possible purity.
The reaction yields a complex mixture: If your crude product contains multiple byproducts with polarities similar to your target compound, only chromatography can effectively separate them.
Recrystallization fails or gives poor recovery: If the compound "oils out" or is too soluble in all tested solvents for effective recrystallization, chromatography is the necessary alternative.[4][5]
Working at a small scale: For quantities in the milligram to sub-gram range, chromatography is often faster and more efficient than attempting to recrystallize a tiny amount of material.
Q4: What are the likely impurities from the synthesis of methyl 2-formylfuran-3-carboxylate?
While specific impurities depend on the synthetic route, common contaminants in furan chemistry can include:
Unreacted starting materials: Such as a corresponding furan-3-carboxylate precursor.
Over-oxidation or reduction products: Depending on the reagents used to install the formyl group.
Side-products from competing reactions: Furan rings can be sensitive to strongly acidic or basic conditions.
Residual solvents: From the reaction or workup (e.g., ethyl acetate, dichloromethane, toluene).
Q5: Is it ever appropriate to use both methods?
Absolutely. A highly effective and common purification strategy involves a two-step process:
Bulk Purification: Perform an initial recrystallization on the crude product to remove the majority of impurities and solvent. This significantly reduces the amount of material that needs to be subjected to the more laborious chromatographic step.
Final Polishing: Run the recrystallized material through a silica gel column to remove any remaining trace impurities, yielding a product of very high purity.
Purification Method Decision Workflow
The following diagram illustrates a logical workflow for choosing the optimal purification strategy for methyl 2-formylfuran-3-carboxylate.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Recrystallization Issues
Problem
Probable Cause(s)
Recommended Solution(s)
"Oiling Out"
The solution is becoming supersaturated at a temperature above the compound's melting point. Cooling is too rapid.
Add more solvent to decrease saturation, reheat until the solution is clear, and then allow it to cool much more slowly. Scratching the inner wall of the flask with a glass rod at the solvent line can initiate crystal growth.
No Crystals Form
The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent, even when cold.
Gently blow a stream of air or nitrogen over the surface of the solution to evaporate some solvent and increase concentration. Cool the flask in an ice-water bath. If crystals still do not form, the solvent is likely unsuitable.
Low Recovery
Too much solvent was used initially. The compound has significant solubility in the cold solvent. Crystals were lost during transfer/washing.
Concentrate the mother liquor by evaporation and cool again for a second crop of crystals. Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize loss.[1]
Product is Colored
Colored impurities are co-crystallizing with the product.
After dissolving the crude product in hot solvent, add a very small amount (spatula tip) of activated charcoal. Gently boil for a few minutes, then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.[1]
Column Chromatography Issues
Problem
Probable Cause(s)
Recommended Solution(s)
Poor Separation
The eluent (mobile phase) polarity is incorrect.
Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a solvent mixture that gives your product an Rf value of ~0.3. A common starting point for furan esters is a mixture of hexanes and ethyl acetate.[4][5]
Cracked Column Bed
The silica gel was not packed uniformly or was allowed to run dry.
The column must be repacked. Ensure you pack the column with a uniform slurry of silica in the eluent. Never let the solvent level drop below the top of the silica bed.[3]
Broad or Tailing Bands
The initial sample band was too diffuse. The column is overloaded.
Dissolve the crude product in the absolute minimum amount of solvent for loading. For compounds with poor solubility in the eluent, use "dry loading" (adsorb the compound onto a small amount of silica, evaporate the solvent, and load the resulting powder onto the column).[3]
Product Won't Elute
The eluent is not polar enough to move the compound down the column.
Gradually increase the polarity of the eluent. For example, if you start with 10% ethyl acetate in hexanes, you can slowly increase to 20%, 30%, etc., until the product begins to move. This is known as a gradient elution.
Experimental Protocols
Protocol 1: Recrystallization of Methyl 2-formylfuran-3-carboxylate
Principle: This protocol relies on the principle that the target compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain in solution upon cooling.[6]
Solvent Selection: Based on the structure (an ester with an aldehyde), moderately polar solvents are a good starting point. Test small amounts in solvents like isopropanol, ethanol, or a solvent pair like ethyl acetate/hexanes.[7] The ideal solvent will dissolve the compound when boiling but yield crystals upon cooling.
Step-by-Step Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just completely dissolves.[1]
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[1]
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[6]
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
Principle: This protocol purifies the compound by passing it through a column of silica gel. The separation occurs because different compounds travel through the column at different rates depending on their polarity and interaction with the stationary phase.[3]
Step-by-Step Procedure:
Eluent Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and moves the target compound to an Rf of approximately 0.3.
Column Packing:
Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica. Add another thin layer of sand on top.
Sample Loading:
Wet Loading: Dissolve the crude product in the minimum possible volume of eluent. Carefully add this solution to the top of the column with a pipette.
Dry Loading: Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
Elution: Carefully add the eluent to the column. Using gentle air pressure, push the solvent through the column at a steady rate.
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified methyl 2-formylfuran-3-carboxylate.
References
Recrystallization. (n.d.).
Methyl 2-methylfuran-3-carboxylate - SIELC Technologies. (2018, May 16).
Electronic Supplementary Material (ESI) for Chemical Communications - The Royal Society of Chemistry. (n.d.).
Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC. (n.d.).
Column Protection Guide. (n.d.).
Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (2023, November 30).
Method Development Guide (rev. 05/04) - Obrnuta faza. (n.d.).
methyl 2-methyl-3-furan carboxylate, 6141-58-8 - The Good Scents Company. (n.d.).
US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran - Google Patents. (n.d.).
Furan, 2-acetyl-3-methyl - Chemical & Physical Properties by Cheméo. (n.d.).
Technical Support Center: Stability of Furan Aldehydes in Basic Media
Current Status: Active Support Level: Tier 3 (Senior Scientific Advisory) Topic: Troubleshooting degradation of Furfural and 5-Hydroxymethylfurfural (5-HMF) under alkaline conditions. Executive Summary: The Furan Fragili...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Active
Support Level: Tier 3 (Senior Scientific Advisory)
Topic: Troubleshooting degradation of Furfural and 5-Hydroxymethylfurfural (5-HMF) under alkaline conditions.
Executive Summary: The Furan Fragility Paradox
The Core Problem: Furan-based aldehydes (Furfural, 5-HMF) are structurally deceptive. While they appear aromatic and stable, the electron-withdrawing aldehyde group renders the furan ring highly susceptible to nucleophilic attack by hydroxide ions (
).
In basic media, you are fighting a war on two fronts:
The Cannizzaro Reaction: A "silent" yield killer that disproportionates your aldehyde into an alcohol and an acid.[1]
Ring Scission & Polymerization: The formation of "humins"—insoluble, dark brown polymers that crash out of solution, ruining catalysts and complicating purification.
This guide provides the mechanistic insight and operational protocols to navigate these instabilities.
Critical Degradation Pathways
Module A: The Cannizzaro Conundrum (Silent Yield Loss)
Furfural and 5-HMF lack
-protons, making them non-enolizable. In the presence of strong bases (NaOH, KOH) and the absence of a reactive nucleophile (like a ketone enolate), they undergo self-disproportionation.
Mechanism: Hydride transfer between two aldehyde molecules.[1][2]
Ring opening yields reactive dicarbonyls (e.g., 2,5-dioxo-6-hydroxyhexanal).
These intermediates undergo uncontrolled aldol condensations, forming cross-linked polymers (humins).
Kinetics: Favored by high temperatures (>50°C) and high concentrations .
Diagnostic: Solution turns yellow
orange black; formation of insoluble solids.
Visualizing the Reaction Landscape
The following diagram maps the fate of Furan Aldehydes in base. Note the divergence between useful chemistry (Cross-Aldol) and degradation.
Caption: Reaction network of Furan Aldehydes in alkaline media. Green path represents the desired synthesis; yellow paths represent degradation.
Strategic Protocols
Protocol A: The "Inverse Addition" Strategy (For Cross-Aldol Reactions)
Objective: Maximize Cross-Aldol yield while suppressing Cannizzaro and Humin formation.
Logic: Cannizzaro is second-order with respect to the aldehyde (
).[2] By keeping the instantaneous concentration of the furan aldehyde near zero, you mathematically strangle the degradation pathway.
Procedure:
Reactor Charge: Load the enolizable ketone (e.g., acetone, cyclopentanone) and the base catalyst (e.g., NaOH) into the reactor.
Equilibration: Stir at the desired temperature (typically 0°C – 25°C) for 15 minutes to generate the enolate species.
Feed Stream: Dissolve the Furan Aldehyde in a minimal amount of solvent.
Controlled Addition: Add the aldehyde solution dropwise over 30–60 minutes.
Why? The furan aldehyde immediately encounters a high concentration of enolate and reacts (1st order) before it can find another furan molecule to disproportionate with (2nd order).
Quench: Neutralize immediately upon completion. Do not let the product sit in base, as the furan ring in the product remains sensitive.
Protocol B: Rapid Stability Benchmarking
Objective: Determine the "Safe Window" for your specific solvent/base combination before running a full scale reaction.
Step
Action
Observation & Interpretation
1
Prepare 0.1 M Base solution in target solvent.
Ensure homogeneity.
2
Add Furan Aldehyde (Final conc. 10 mM).
T=0 . Solution should be clear/pale yellow.
3
Monitor UV-Vis Absorbance at 284 nm (HMF) or 277 nm (Furfural).
These are for the aldehyde transition.
4
Take readings every 15 mins for 2 hours.
Stable: Absorbance decay < 5%. Cannizzaro: Absorbance drops, shifts blue (alcohol). Humins: Baseline elevates (scattering from particles), solution darkens.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned black within 10 minutes. What happened?A: You triggered the "Humin Cascade." This usually means the temperature was too high (>50°C) or the base concentration was excessive (>1M).
Fix: Lower temperature to <20°C. If high temperature is required for the reaction, switch to a weaker base (e.g.,
or ) or use a biphasic system (Water/MIBK) to extract the product away from the base.
Q2: I see 50% conversion, but my yield is near zero. The product is a mixture of an acid and an alcohol.A: This is the classic Cannizzaro signature.[3] You likely mixed the aldehyde and base before adding the nucleophile, or your nucleophile is not reactive enough.
Fix: Use the Inverse Addition Protocol (Protocol A). Ensure your ketone partner is enolizable.
Q3: Can I use DMSO as a solvent?A: Yes, and it is often beneficial.
Insight: Literature suggests DMSO can suppress the nucleophilic attack on the furan ring compared to water, likely due to solvation effects on the hydroxide ion and the transition state [1]. However, DMSO is difficult to remove.
Q4: Is 5-HMF less stable than Furfural?A: Yes. The hydroxymethyl group at the C5 position activates the ring further and provides an additional handle for side reactions. 5-HMF degrades to humins significantly faster than furfural [2].
Decision Logic: Troubleshooting Flowchart
Caption: Decision tree for diagnosing furan aldehyde instability.
References
Tashiro, K., et al. (2023).[4] "Computational survey of humin formation from 5-(hydroxymethyl)furfural under basic conditions." Royal Society of Chemistry.
Galkin, K. I., & Ananikov, V. P. (2019). "Control of Furan Ring Opening during Furfuryl Alcohol Polymerization." ChemSusChem. (Cited in context of general ring stability).
Subbiah, S., et al. (2015). "Molecular structure, morphology and growth mechanisms and rates of 5-hydroxymethyl furfural (HMF) derived humins." Green Chemistry.
Kinetics of Cannizzaro Reaction. (Standard Organic Chemistry verification). Wikipedia / AdiChemistry.
Troubleshooting low conversion in Vilsmeier formylation of furans
Technical Support Center: Vilsmeier-Haack Formylation of Furans From the desk of the Senior Application Scientist Welcome to the technical support center for the Vilsmeier-Haack formylation of furan derivatives. This gui...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Vilsmeier-Haack Formylation of Furans
From the desk of the Senior Application Scientist
Welcome to the technical support center for the Vilsmeier-Haack formylation of furan derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion, with this powerful synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to diagnose issues and rationally design solutions for your specific substrate.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Vilsmeier-Haack reaction as it applies to furan substrates.
Q1: What is the Vilsmeier reagent and how is it formed?
The Vilsmeier reagent is a chloroiminium salt, which acts as the key electrophile in the formylation reaction.[1] It is typically generated in situ by reacting N,N-dimethylformamide (DMF) with an activating agent, most commonly phosphorus oxychloride (POCl₃).[2] The oxygen of DMF performs a nucleophilic attack on the phosphorus atom of POCl₃, leading to the formation of the electrophilic chloroiminium ion, often called the Vilsmeier reagent.[3][4]
Q2: Why is the furan ring susceptible to formylation?
Furan is an electron-rich heterocycle, making it highly nucleophilic and reactive towards electrophilic aromatic substitution.[5] The Vilsmeier reagent, while a weak electrophile, is potent enough to react with activated aromatic systems like furan.[6] The general order of reactivity for common five-membered heterocycles is pyrrole > furan > thiophene.[4][7]
Q3: What is the mechanism of furan formylation?
The reaction proceeds via a standard electrophilic aromatic substitution mechanism:
Formation of the Vilsmeier Reagent : DMF and POCl₃ react to form the chloroiminium ion.[8]
Electrophilic Attack : The electron-rich furan ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C2 (alpha) position, as the resulting cationic intermediate (sigma complex) is better stabilized by the ring oxygen.[9]
Aromatization : A base (like DMF) removes a proton from the site of attack, restoring the aromaticity of the furan ring and forming an iminium salt intermediate.[5]
Hydrolysis : During aqueous workup, the iminium salt is hydrolyzed to yield the final 2-formylfuran product.[8]
Q4: Can I formylate a furan with electron-withdrawing groups?
Yes, but it is significantly more challenging. Electron-withdrawing groups (EWGs) deactivate the furan ring, reducing its nucleophilicity and slowing down or inhibiting the electrophilic attack.[5] If your furan substrate is heavily deactivated, you may observe no reaction or very low conversion. Overcoming this often requires forcing conditions, such as higher temperatures or longer reaction times, which in turn can increase the risk of degradation.[5]
Troubleshooting Guide: Diagnosing Low Conversion
This section is structured around common experimental observations to help you pinpoint and solve the root cause of low yields.
Observation 1: The reaction mixture turns dark brown or black, resulting in a low yield of intractable tar.
This is a classic sign of furan ring decomposition or polymerization. Furans are notoriously sensitive to strong acids, and the reaction conditions of the Vilsmeier-Haack can be harsh enough to cause degradation.[10][11]
Probable Cause A: Overly Harsh Reaction Conditions
The reaction between DMF and POCl₃ is exothermic, and excessive heat can accelerate decomposition pathways.[3][5]
Solution 1: Strict Temperature Control. Prepare the Vilsmeier reagent at 0 °C by adding POCl₃ dropwise to DMF.[3] Maintain this low temperature when adding your furan substrate. Let the reaction warm slowly to room temperature only after the initial addition is complete, and monitor progress closely by TLC.[10]
Solution 2: Reverse Addition. For particularly sensitive furan substrates, consider adding the pre-formed Vilsmeier reagent slowly to a cooled solution of your furan. This maintains a low concentration of the electrophile and helps control the exotherm.
Probable Cause B: Inappropriate Solvent Choice
Using excess DMF as both a reagent and a solvent can sometimes lead to a highly polar and harsh environment.
Solution: Use a Co-solvent. Performing the reaction in a non-polar, inert solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) can moderate the reaction's severity.[9][12] First, prepare the Vilsmeier reagent in a minimal amount of DMF, then dilute with the co-solvent before adding the furan.
Observation 2: The primary spot on TLC is the starting material, even after extended reaction time.
This indicates a failure in one of two key areas: either the Vilsmeier reagent is not active, or your furan substrate is not reactive enough under the chosen conditions.
Probable Cause A: Inactive Vilsmeier Reagent
The Vilsmeier reagent is highly moisture-sensitive.[3] Any water present in the reagents or glassware will rapidly quench it.
Solution 1: Ensure Anhydrous Conditions. Flame-dry all glassware under a nitrogen or argon atmosphere. Use anhydrous grade DMF and solvents.[5] Ensure your POCl₃ is of high quality, as it can degrade over time.
Solution 2: Verify Reagent Formation. The formation of the Vilsmeier reagent is often accompanied by the formation of a solid or a viscous liquid.[9] If your DMF/POCl₃ mixture remains a clear, low-viscosity liquid, the reagent may not have formed correctly.
Probable Cause B: Deactivated Furan Substrate
As mentioned in the FAQ, electron-withdrawing substituents on the furan ring can significantly hinder the reaction.[5]
Solution 1: Increase Reaction Temperature. If you've maintained strict temperature control and still see no reaction, a higher temperature may be necessary to overcome the activation energy barrier. After initial addition at 0 °C, try slowly heating the reaction to 40-60 °C and monitoring by TLC.[5]
Solution 2: Adjust Stoichiometry. Increasing the excess of the Vilsmeier reagent (e.g., from 1.5 to 2.5 equivalents) can sometimes drive the reaction to completion for less reactive substrates. However, use caution as this can also increase the risk of side reactions.[10]
Observation 3: The reaction works, but the product is lost during aqueous workup.
The workup step is critical and requires careful execution to avoid product loss or decomposition.
Probable Cause: Improper Quenching and Hydrolysis
The hydrolysis of the intermediate iminium salt is highly exothermic and must be controlled.[3] The resulting acidic solution can also degrade the product if not neutralized properly.
Solution 1: Controlled Quenching. Always pour the reaction mixture slowly onto crushed ice or into a vigorously stirred, ice-cold aqueous solution.[5] Never add water directly to the reaction flask, as this can cause a dangerous and uncontrolled exotherm.
Solution 2: Careful Neutralization. Neutralize the acidic mixture by the slow, portion-wise addition of a base like sodium bicarbonate, sodium carbonate, or a saturated sodium acetate solution until the pH is between 6 and 7.[5][6] This ensures the complete hydrolysis of the iminium salt to the aldehyde without subjecting the product to harsh pH conditions.
Solution 3: Prompt Extraction. Once neutralized, extract the product immediately with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Some formylated furans can be unstable in aqueous media for extended periods.
Data & Protocols
Table 1: Recommended Reaction Parameters
Substrate Type
Furan:DMF:POCl₃ (Equivalents)
Solvent
Temperature Range
Typical Reaction Time
Electron-Rich Furan
1 : 1.2 : 1.2
DMF or DCE
0 °C to RT
1 - 4 hours
Neutral/Slightly Deactivated
1 : 1.5 : 1.5
DCE
0 °C to 60 °C
4 - 12 hours
Sensitive Furan
1 : 1.1 : 1.1
DCM/DCE
0 °C
2 - 6 hours
Note: These are starting points. Optimization is crucial for any new substrate.
Standard Protocol for Vilsmeier Formylation of an Activated Furan
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
Reagent Preparation: To the flask, add anhydrous N,N-dimethylformamide (1.2 equiv) and an anhydrous solvent (e.g., 1,2-dichloroethane). Cool the flask to 0 °C in an ice bath.[5]
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv) dropwise to the stirred DMF solution. Control the addition rate to keep the internal temperature below 10 °C.[3][9]
Maturation: Stir the mixture at 0 °C for 30 minutes after the addition is complete.
Substrate Addition: Dissolve the furan substrate (1.0 equiv) in a minimal amount of the reaction solvent and add it dropwise to the Vilsmeier reagent at 0 °C.[5]
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC.
Workup: Carefully pour the reaction mixture into a beaker of crushed ice. Slowly neutralize to pH ~7 with a saturated aqueous solution of sodium acetate.[6]
Extraction & Purification: Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography, recrystallization, or distillation.[3]
Visual Guides
Below are diagrams illustrating key aspects of the process to aid in your understanding and troubleshooting efforts.
Caption: A simplified overview of the Vilsmeier-Haack reaction on a furan substrate.
Caption: A decision tree to guide troubleshooting efforts based on key experimental observations.
References
BenchChem. (2025). Troubleshooting side reactions in the formylation of naphthylfurans. 10
BenchChem. (2025). Physical and chemical properties of Vilsmeier's reagent. 3
BenchChem. (2025). Vilsmeier-Haack Formylation of Dichlorophenyl Furans: Application Notes and Protocols. 5
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
BenchChem. (2025). Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent. 4
ACS Publications. Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxolan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. The Journal of Organic Chemistry. 16
BenchChem. (2025). Comparing Vilsmeier-Haack with other formylation methods for heterocycles. 8
Wikipedia. Vilsmeier–Haack reaction.
PMC. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. 12
Technical Support Center: Furan Regioselectivity & Functionalization
Current Status: ● Operational | System: Heterocycle Synthesis Module | User Level: Senior Chemist Welcome to the Furan Functionalization Help Desk. Ticket Queue: 3 Active Issues Subject: Troubleshooting regioselectivity...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: ● Operational | System: Heterocycle Synthesis Module | User Level: Senior Chemist
Welcome to the Furan Functionalization Help Desk.
Ticket Queue: 3 Active Issues
Subject: Troubleshooting regioselectivity control and ring stability in furan derivatives.
Unlike robust carbocycles, the furan ring is an electron-rich, acid-sensitive enol ether disguised as an aromatic system. This interface addresses the three most common "error codes" researchers encounter: inability to access the
-position (C3/C4), loss of regiocontrol in substituted systems, and catastrophic ring decomposition.
Ticket #001: Access Denied to
-Position (C3/C4)
User Report: "I need to install an aryl or alkyl group at C3, but all electrophilic, lithiation, and Pd-catalyzed protocols are defaulting to C2 or C5. How do I override the natural
-selectivity?"
Diagnosis:
Furan's HOMO coefficient is highest at the
-positions (C2/C5), making them kinetically favored for Electrophilic Aromatic Substitution (EAS) and standard lithiation (due to the inductive effect of oxygen). To hit C3, you must bypass electronic control and rely on steric control or chelation control .
This is the "Gold Standard" for accessing C3. The active catalyst is bulky and repelled by the lone pairs on the oxygen, pushing it toward the sterically more accessible
-C-H bonds.
Workflow:
Catalyst System: Use [Ir(OMe)(cod)]2 (1.5 mol%) with dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%).
If you already have a substituent at C2, you can use it to direct a base to C3.
Requirement: The C2 substituent must be a Directed Metalation Group (DMG) (e.g., Amide, Carbamate, Oxazoline).
Protocol:
Solvent: Anhydrous THF (Critical: moisture kills the anion).
Base: n-BuLi or s-BuLi at -78 °C.
Mechanism: The Li coordinates to the C2-DMG, positioning the alkyl base to deprotonate C3 selectively.
Visual Guide: C3-Access Decision Tree
Ticket #002: System Crash (Ring Opening/Polymerization)
User Report: "I attempted a Friedel-Crafts acylation (or acidic deprotection), and my reaction mixture turned into black tar. NMR shows loss of aromatic signals."
Diagnosis:
This is the "Achmatowicz" or "Piancatelli" trap. Furans are acid-sensitive. Protonation at C2 generates a resonance-stabilized oxocarbenium ion that is highly susceptible to nucleophilic attack (by water or alcohols), leading to ring opening and polymerization.
Troubleshooting Protocol:
The "Dry" Rule: Eliminate water. Acid + Water + Furan = Ring Opening (forming 1,4-dicarbonyls).
Switch Catalysts:
Avoid: Strong Brønsted acids (H2SO4, HCl, TfOH).
Use: Mild Lewis acids (BF3·OEt2, ZnCl2) or heterogeneous catalysts (Zeolites) that can be filtered off.
Buffer the System: If generating acid as a byproduct (e.g., HBr during bromination), add a scavenger like K2CO3 or 2,6-lutidine.
Comparative Stability Data:
Reagent Class
Risk Level
Outcome
Recommendation
HCl / H2SO4
Critical
Ring opening (Levulinic acid formation)
DO NOT USE
TFA
High
Polymerization / darkening
Use only if anhydrous
AlCl3
High
Lewis-acid catalyzed polymerization
Switch to milder LA
BF3·OEt2
Moderate
Controlled functionalization
Keep temp < 0°C
[Ir] / [Pd]
Low
Stable (Neutral conditions)
Preferred for drug dev
Ticket #003: Regioselectivity Drift (C2 vs. C5)
User Report: "I have a substituent at C2. I want to functionalize C5, but I'm getting mixtures or C3 reaction."
Diagnosis:
You are fighting competing directing effects.
Electronic Effect: An Electron Donating Group (EDG) at C2 activates C5 (alpha) for EAS.
Lithiation Effect: The oxygen atom directs lithiation to C5 (the most acidic proton remaining), unless the C2 group is a DMG.
Why: The C5 proton is the most acidic due to the inductive effect of the ring oxygen. This works regardless of whether C2 is alkyl or aryl.
To Target C3 (The "Hard" Path):
Method: See Ticket #001 (DoM). You must have a DMG at C2. If C2 is a simple alkyl group, you cannot selectively hit C3 via lithiation; you must use Ir-catalyzed borylation.
Mechanism Visualization: The Lithiation Landscape
Knowledge Base (FAQs)
Q: Can I use Friedel-Crafts alkylation on furan?A: Generally, no . Alkyl halides + Lewis Acid usually leads to rapid polymerization of furan. Use Friedel-Crafts Acylation (which deactivates the ring, preventing over-reaction) followed by Wolff-Kishner or ionic hydrogenation to get the alkyl group.
Q: Why is my Suzuki coupling on 2-bromofuran failing?A: 2-bromofuran is unstable and can decompose upon storage. Prepare it fresh or, better yet, use furan-2-boronic acid (or pinacol ester) coupled with an aryl halide. The boronate is significantly more stable.
Q: I need to block C2 to react at C3/C4. What is the best blocking group?A: The Triisopropylsilyl (TIPS) or Trimethylsilyl (TMS) group.
Install:n-BuLi then TMSCl.
Remove:TBAF (mild, room temp) or CsF.
Advantage:[5][6][7] They are chemically inert to many conditions but come off easily with fluoride.
References
Iridium-Catalyzed C-H Boryl
Source:Chemical Reviews
Title: "Catalytic C-H Functionalization by Metal Boryl
Audience: Organic Chemists, Analytical Scientists, Drug Discovery Leads
Module 1: The Degradation Mechanism (The "Why")
User Question: "My 5-HMF was a pale yellow powder when purchased, but after two weeks on the bench, it has turned into a dark orange gum. Is it still usable?"
Technical Insight:
Furan aldehydes (specifically Furfural and 5-Hydroxymethylfurfural [5-HMF] ) are inherently unstable due to the electron-rich furan ring conjugated with the aldehyde group. This structure makes them highly susceptible to two primary degradation pathways: Photo-oxidative Autoxidation and Acid-Catalyzed Polymerization .
The color change you observe (Yellow
Orange Brown Black) is a visual indicator of humin formation . This is not merely a surface impurity; it indicates an autocatalytic chain reaction.
The Degradation Pathway
The following diagram illustrates the cascade triggered by light (
) and Oxygen (). Note that the reaction is self-propagating; once peroxides form, they accelerate further degradation even in the dark.
Figure 1: Autoxidation cascade of furan aldehydes leading to humin formation.
Module 2: Optimal Storage Protocols (The "How")
User Question: "Standard amber vials don't seem to be enough. What is the gold standard for storing these compounds long-term?"
Technical Insight:
Amber glass blocks UV light (<400 nm) but is often transparent to visible blue light, which can still initiate radical formation in conjugated systems. Furthermore, standard caps are permeable to oxygen over months.
The "Zero-Oxidation" Storage System
To maintain purity >98% for 6+ months, you must control three variables: Photon Flux , Oxygen Tension , and Thermal Energy .
Variable
Standard Practice (Flawed)
Gold Standard Protocol (Recommended)
Container
Amber glass vial with screw cap.
Amber vial wrapped in Al-foil , stored inside a secondary jar with desiccant.
Atmosphere
Air (Headspace oxygen).
Argon or Nitrogen purge (sparge liquid for 2 mins before capping).
Temperature
Room Temp (C).
Refrigerated (C) for Furfural; Freezer (C) for 5-HMF.
State
Stored as received.
If liquid, store over activated molecular sieves (3Å) to prevent hydrolysis.
Why Argon over Nitrogen?
Argon is heavier than air and forms a "blanket" over the liquid interface more effectively than Nitrogen, which mixes more readily with headspace air during the capping process.
Module 3: Troubleshooting & Recovery (The "Fix")
User Question: "I have 50g of Furfural that has turned dark brown. Can I purify it, or should I discard it?"
Technical Insight:Do not discard. Unless the sample has polymerized into a solid tar, furan aldehydes are highly recoverable via Vacuum Distillation . Simple filtration or silica chromatography is ineffective because the acidic byproducts (furoic acid) often streak on silica and catalyze further degradation during the separation.
Protocol: Vacuum Distillation Recovery
Use this protocol for Furfural or 5-HMF (liquid state).
Prerequisites:
Vacuum pump capable of
mmHg (essential to keep boiling point low).
Short-path distillation head (to minimize residence time).
Oil bath (Avoid heating mantles to prevent hot spots).
Step-by-Step Guide:
Acid Neutralization (Critical): Before heating, wash the dark liquid with a saturated
solution. This neutralizes generated acids (furoic acid) that catalyze polymerization upon heating.
Phase Separation: Extract with Dichloromethane (DCM), dry over
, and evaporate the solvent on a Rotavap (bath C).
Distillation Setup: Set up the short-path distillation. Wrap the column in foil.
The Run:
Furfural: Distill at 55–60°C under 15 mmHg .
5-HMF: Distill at 114–116°C under 1 mmHg (High vacuum is mandatory; HMF decomposes rapidly
C).
Collection: Discard the first 5% (forerun). Collect the middle fraction (colorless oil) directly into a pre-weighed, foil-wrapped flask flushed with Argon.
Crystallization (5-HMF only): If the distillate is HMF, it may remain an oil (supercooled liquid). Seed it with a pure crystal and store at
C to solidify.
Decision Tree: Save or Toss?
Figure 2: Decision matrix for evaluating degraded furan samples.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use rotary evaporation to purify 5-HMF?A: Generally, no . Rotary evaporators rarely achieve the deep vacuum required to boil 5-HMF without overheating it. Prolonged heating at
C in a water bath will induce significant yellowing. Use a high-vacuum line/manifold instead.
Q2: My HPLC shows a peak at 280nm that wasn't there before. What is it?A: This is likely 2-Furoic Acid (for Furfural) or 2,5-Furandicarboxylic acid (FDCA) intermediates. These are the primary autoxidation products. They are more polar than the aldehyde and will elute earlier on a Reverse Phase (C18) column.
Q3: Is it safe to ship these compounds without dry ice?A:Furfural: Yes, it is stable for days at ambient temperature if sealed under nitrogen.
5-HMF: No. It should be shipped with cold packs (blue ice) at minimum. Exposure to summer shipping temperatures (
C) can turn a white powder into a yellow oil in 48 hours.
References
Echeverria, S. et al. (2016). Furfural degradation by photo-oxidation: Mechanism and kinetics. Journal of Photochemistry and Photobiology A: Chemistry .
Rosatella, A. A. et al. (2011). 5-Hydroxymethylfurfural (HMF) as a building block platform: Biological properties, synthesis and synthetic applications. Green Chemistry .
Sigma-Aldrich (Merck). (2023). Safety Data Sheet: Furfural.
van Putten, R. et al. (2013). Hydroxymethylfurfural, A Versatile Platform Chemical Made from Renewable Resources. Chemical Reviews .
Troubleshooting
Optimizing reaction temperature for furan ester synthesis
Technical Support Module: Reaction Temperature in Furan Ester Synthesis Status: Active Operator: Senior Application Scientist Ticket Subject: Optimizing Reaction Temperature for Yield & Selectivity Core Directive: The Th...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Module: Reaction Temperature in Furan Ester Synthesis
Status: Active
Operator: Senior Application Scientist
Ticket Subject: Optimizing Reaction Temperature for Yield & Selectivity
Core Directive: The Thermal "Goldilocks Zone"
Furan chemistry is governed by a delicate balance between kinetic activation and thermal degradation . Unlike benzene rings, the furan ring is electron-rich (diene character) and highly susceptible to ring-opening, polymerization (humins), and decarboxylation at elevated temperatures.
Your objective is not simply "higher temperature = faster rate." You must locate the Thermal Goldilocks Zone where esterification kinetics outpace degradation pathways.
FDCA esters) are often too slow without high catalyst loading.
60°C – 110°C (The Target Zone): Optimal for most solid-acid or noble-metal catalyzed esterifications.
> 130°C (The Danger Zone): Exponential increase in humins formation (aldol-condensation type polymerization).
> 160°C: Onset of rapid decarboxylation (loss of CO2 to form unsubstituted furans).
Troubleshooting Guides (Q&A Format)
Ticket #001: "My reaction mixture turned into black tar/viscous sludge."
Diagnosis: Uncontrolled Humins Formation .
Technical Insight:
Furan derivatives like 5-Hydroxymethylfurfural (HMF) are unstable. At temperatures above 120°C—especially in the presence of acids or bases—HMF undergoes self-polymerization and condensation with intermediates to form insoluble, dark-brown polymers known as humins. This is a chaotic, entropy-driven cascade that competes with your ordered esterification.
Corrective Action:
Check Temperature Ramp: If you are heating >120°C, stop. Most high-selectivity oxidative esterifications (e.g., using Au/TiO2) achieve >90% yield at 45°C – 60°C .
Solvent Engineering: If high T is required for solubility, switch to a dipolar aprotic solvent (DMSO, GVL) or an ionic liquid, which can stabilize the furan ring against ring-opening better than water or simple alcohols.
Protocol Adjustment: Implement a "Step-Wise Heating" profile. Initiate at 40°C to convert the highly reactive aldehyde group (the primary humin precursor), then ramp to 80-100°C to drive the esterification to completion.
Ticket #002: "I see high conversion, but low ester yield. Where is my mass balance?"
Diagnosis:Decarboxylation or Ring Opening .
Technical Insight:
If you are synthesizing furoates (e.g., methyl 2-furoate) from furoic acid, temperatures exceeding 160°C often trigger decarboxylation, releasing CO2 and leaving volatile furan, which evaporates (bp ~31°C). Alternatively, in acidic media, high T promotes hydrolytic ring opening to form levulinic acid derivatives.
Corrective Action:
Cap the Temperature: For furoic acid esterification, maintain Reflux T < 130°C .
Catalyst Swap: If the reaction is sluggish at <130°C, do not increase heat. Switch from a standard mineral acid (H2SO4) to a Lewis Acid surfactant (e.g., Hafnium triflate) or a Solid Acid (Sulfated Zirconia), which lowers the activation energy (
) without requiring thermal excess.
Ticket #003: "Oxidative esterification of HMF is stalling at the intermediate."
Diagnosis:Kinetic Trapping of the aldehyde intermediate.
Technical Insight:
The oxidation of HMF to FDCA esters proceeds via intermediates (DFF or FFCA).[1] The second oxidation step (FFCA
FDCA) often has a higher activation barrier. If you run too cool (<30°C), the reaction traps at the aldehyde stage.
Corrective Action:
The "Pulse" Method: Run the main reaction at 60°C. If HPLC shows stalling, pulse the temperature to 90°C for 30 minutes (if using a pressurized vessel) to push the final oxidation step, then immediately quench.
Oxygen Pressure: Instead of heat, increase oxygen partial pressure (e.g., from 1 bar to 5 bar). This drives the kinetics without the thermal penalty of degradation.
Comparative Data: Temperature vs. Catalyst Performance
Table 1: Optimal Temperature Ranges for Common Furan Ester Synthesis Routes
Synthesis Route
Catalyst System
Optimal Temp ()
Key Risk at
Reference
HMF FDCA Dimethyl Ester
Au/-AlO Nanoparticles
45°C
Acetal formation, Humins
[1]
HMF FDCA Ester
Pt/C-O-Mg (Base-free)
110°C
Ring opening, Over-oxidation
[2]
Furoic Acid Butyl Furoate
Tungstophosphoric Acid/ZrO
125°C
Decarboxylation (>140°C)
[3]
Furoic Acid Methyl Furoate
Lipase (CAL-B)
40°C - 50°C
Enzyme Denaturation
[4]
Visualizing the Reaction Logic
Diagram 1: The Furan Reaction Network & Thermal Risks
This diagram illustrates the competition between the desired esterification pathway and the fatal humin/degradation pathways.
Caption: Reaction network showing the divergence between productive esterification (Green) and thermal degradation pathways (Red) at elevated temperatures.
Standard Operating Protocol (SOP)
Workflow: Low-Temperature Oxidative Esterification of HMF
Objective: Synthesis of FDCA Dimethyl Ester (FDMC) with minimized humin formation.
Target Temperature: 45°C (Precision Control).
Why? Adding HMF to a cold reactor that slowly ramps up can encourage side-reactions during the transient phase.
Reaction Initiation:
Inject HMF (dissolved in minimal methanol) into the pressurized, heated vessel via a high-pressure pump.
Maintain stirring at 800 RPM . Mass transfer is critical at low T to ensure O
saturation.
Monitoring:
T = 1 hour: Check conversion. If <20%, check O
flow/pressure. Do not raise Temp yet.
T = 4 hours: Conversion should be >90%. Selectivity to FDMC should be rising.
The "Finish" (Optional):
Only if intermediates (FFCA) persist >5%: Ramp temperature to 60°C for the final 60 minutes.
Warning: Never exceed 60°C with this specific Au/Base system, or humins will foul the catalyst surface [1].
Quench & Purification:
Cool rapidly to 20°C. Depressurize.
Filter catalyst (recoverable).
Evaporate methanol. The product should be a pale yellow solid, not black oil.
References
Al-Sabban, M. et al. (2021). "Oxidative Esterification of 5-Hydroxymethylfurfural into Dimethyl 2,5-Furandicarboxylate Using Gamma Alumina-Supported Gold Nanoparticles." ACS Omega.
Han, X. et al. (2016). "Base-free aerobic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over Pt/C-O-Mg catalyst." Green Chemistry.
Villacorta, P. et al. (2015). "Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites." Chemical Engineering Research and Design.
Sun, J. et al. (2013). "Formation, Molecular Structure, and Morphology of Humins in Biomass Conversion." ChemSusChem.[4]
NMR spectra analysis of methyl 2-formylfuran-3-carboxylate
Analytical Performance Guide: Structural Validation of Methyl 2-formylfuran-3-carboxylate Executive Summary This guide evaluates the analytical performance of Standard 1D NMR versus Integrated 2D NMR protocols for the st...
Author: BenchChem Technical Support Team. Date: February 2026
Analytical Performance Guide: Structural Validation of Methyl 2-formylfuran-3-carboxylate
Executive Summary
This guide evaluates the analytical performance of Standard 1D NMR versus Integrated 2D NMR protocols for the structural validation of Methyl 2-formylfuran-3-carboxylate (CAS: 5070-66-6). While 1D
H NMR is sufficient for routine purity checks, this guide demonstrates that it is prone to ambiguity when distinguishing between regioisomers (e.g., the 2,4-substituted analog). We recommend a multi-dimensional approach for definitive characterization in drug development workflows.
Comparative Framework: Routine vs. Definitive Analysis
The core challenge with substituted furans is the "Regioisomer Trap." The chemical shifts of furan ring protons are highly sensitive to substituent placement, but often overlap in 1D spectra.
Low. Relies heavily on coupling constant () precision.
High. Establishes direct C-H and long-range connectivity.
Solvent Dependency
High. Peaks may overlap in .
Low. 2D cross-peaks resolve overlapping signals.
Time Investment
< 10 minutes.
1 - 4 hours.
Recommendation
Batch release testing.
New scaffold synthesis & IND filing data.
Experimental Protocol
Sample Preparation
Solvent Selection:DMSO-
is superior to for this specific compound.
Causality: The aldehyde proton (CHO) at position 2 participates in hydrogen bonding, sharpening the signal in DMSO. Furthermore, DMSO prevents the potential acid-catalyzed degradation of the furan ring that can occur in acidic
(due to photolytic HCl formation).
Concentration:
1D Experiments: 5–10 mg in 600 µL solvent.
2D Experiments: 25–30 mg in 600 µL solvent (essential for adequate S/N in HMBC).
Instrument Parameters (600 MHz Baseline)
Temperature: 298 K (Standardization is critical to prevent shift drifting of the aldehyde).
Pulse Sequences:
H: 30° pulse, 2s relaxation delay ().
C: Power-gated decoupling (WALTZ-16).
HMBC: Optimized for long-range coupling
Hz.
Results & Analysis
The "Fingerprint": 1D Spectral Data
The following data represents the definitive assignment for Methyl 2-formylfuran-3-carboxylate in DMSO-
.
Table 1: Chemical Shift Assignments
Position
Group
(ppm)
Multiplicity ( Hz)
(ppm)
Analysis Note
2
Quaternary
—
—
~150.2
Alpha to Oxygen
2-CHO
Aldehyde
9.82
s
178.5
Distinctive deshielding
3
Quaternary
—
—
~118.4
Ipso to ester
3-CO
Ester C=O
—
—
162.8
Typical ester range
3-OMe
Methoxy
3.88
s
52.3
Diagnostic singlet
4
Ring CH
6.95
d ()
112.5
-proton (shielded)
5
Ring CH
7.98
d ()
148.9
-proton (deshielded)
Critical Performance Indicator: The coupling constant
Hz is the "heartbeat" of this analysis. If this value deviates significantly (e.g., to < 1.0 Hz), you likely have the 2,4-isomer, where protons are further apart.
The "Solver": 2D Connectivity (HMBC)
Method B (2D NMR) validates the structure by proving the aldehyde and ester are neighbors.
Key Correlation 1: The Aldehyde proton (9.82 ppm) shows a strong HMBC correlation to C3 (118.4 ppm) . This proves the aldehyde is attached to C2, which is adjacent to C3.
Key Correlation 2: The Ring Proton H4 (6.95 ppm) correlates to the Ester Carbonyl (162.8 ppm) . This places the ester group at C3, confirming the 2,3-substitution pattern.
Visualization of Workflows & Logic
Figure 1: Analytical Decision Workflow
A self-validating logic tree for confirming furan substitution patterns.
Visualizing the critical long-range correlations that rule out regioisomers.
Caption: Red dashed lines indicate HMBC correlations. The H4 to Ester Carbonyl correlation is the "smoking gun" for the 3-position ester.
References
General Furan Coupling Constants : Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules. National Institutes of Health (NIH). Link
Solvent Effects in NMR : NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. University of Pittsburgh. Link
Synthesis & Characterization of Furan Carboxylates : Regiospecific synthesis of polysubstituted furans. Royal Society of Chemistry (RSC). Link
HMBC Methodology: Structure Elucidation by NMR in Organic Chemistry. E. Breitmaier, 3rd Edition. (Standard Text).
Compound Data Verification : Methyl 2-formylfuran-3-carboxylate. PubChem CID: 12975306. Link
A Comparative Analysis of Carbonyl IR Spectroscopy: Furan Esters vs. Furan Aldehydes
An In-Depth Technical Guide for Researchers Authored by: A Senior Application Scientist Introduction: The Carbonyl Signature in Infrared Spectroscopy Infrared (IR) spectroscopy is an indispensable analytical technique in...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The Carbonyl Signature in Infrared Spectroscopy
Infrared (IR) spectroscopy is an indispensable analytical technique in organic chemistry, providing profound insights into molecular structure by measuring the vibrations of bonds. Among the most prominent and diagnostic signals in an IR spectrum is the carbonyl (C=O) stretching vibration.[1][2] This absorption is typically strong and sharp, owing to the large change in dipole moment during the stretching vibration, and it appears in a relatively uncluttered region of the spectrum, generally between 1650 and 1850 cm⁻¹.[3]
However, the precise wavenumber of the C=O absorption is exquisitely sensitive to the local electronic environment. Factors such as conjugation, inductive effects, and resonance can shift the peak position, providing valuable clues about the carbonyl's molecular context.[4][5] This guide provides a detailed comparison of the C=O stretching frequencies in two classes of heterocyclic compounds: furan esters and furan aldehydes. By understanding the interplay of electronic effects imparted by the furan ring and the specific functional group, researchers can make more accurate structural assignments.
The Underlying Principles: Electronic Effects on Carbonyl Vibration
The position of a C=O stretching band is fundamentally governed by the strength of the double bond; a stronger, stiffer bond vibrates at a higher frequency (higher wavenumber). Two primary electronic effects dictate this bond strength:
The Inductive Effect (-I): This effect involves the withdrawal of electron density through sigma (σ) bonds by electronegative atoms. When an electronegative atom is attached near the carbonyl group, it pulls electron density away from the carbonyl carbon. This withdrawal shortens and strengthens the C=O bond, leading to an increase in the stretching frequency.[4][6][7]
The Resonance (Mesomeric) Effect (+R): This effect involves the delocalization of pi (π) or lone-pair electrons across a conjugated system. Electron-donating groups can push electron density into the carbonyl group via resonance. This delocalization increases the single-bond character of the C=O bond, effectively weakening and lengthening it. The result is a decrease in the stretching frequency.[6][7]
Conjugation of the carbonyl with a C=C double bond or an aromatic ring is a specific form of resonance that consistently lowers the C=O stretching frequency by 20-40 cm⁻¹ compared to its saturated counterpart.[6][8]
The Furan Ring: An Electron-Rich Aromatic System
The furan ring is a five-membered aromatic heterocycle. The oxygen atom's lone pair of electrons participates in the aromatic π-system, making the ring electron-rich and capable of donating electron density to substituents through resonance.[9][10] When a carbonyl group is attached directly to the furan ring, as in furan aldehydes and esters, this electron-donating character, combined with conjugation, plays a crucial role in determining the C=O bond's properties.
Case Study 1: Furan Aldehydes (e.g., Furfural)
In a furan aldehyde like furfural (furan-2-carbaldehyde), the carbonyl group is directly conjugated with the electron-rich aromatic ring.
Effect: The dominant electronic factor is resonance. The furan ring donates electron density into the carbonyl group, which increases the C=O bond's single-bond character.
Result: This resonance effect weakens the carbonyl double bond, causing its IR absorption to shift to a lower frequency compared to a simple saturated aldehyde (typically ~1740-1720 cm⁻¹).[11]
Experimental Data: The IR spectrum of furfural shows a very strong C=O absorption peak in the range of 1714-1685 cm⁻¹ .[11][12] A spectrum from the NIST database confirms this, showing a strong peak just below 1700 cm⁻¹.[13]
Case Study 2: Furan Esters (e.g., Methyl 2-furoate)
In a furan ester like methyl 2-furoate, the situation is more complex due to the presence of the ester oxygen atom (-OR).
Competing Effects:
Conjugation/Resonance with Furan (+R): As with the aldehyde, the furan ring donates electron density, which tends to decrease the C=O frequency.
Inductive Effect of Ester Oxygen (-I): The highly electronegative ester oxygen atom strongly pulls electron density away from the carbonyl carbon through the σ-bond. This is the dominant effect and tends to increase the C=O frequency.[4][6]
Resonance of Ester Oxygen (+R): The lone pair on the ester oxygen can also participate in resonance with the carbonyl, which would decrease the frequency. However, the inductive effect of this oxygen is significantly stronger.[7]
Result: The strong electron-withdrawing inductive effect of the ester oxygen makes the C=O bond in an ester stronger and stiffer than that in a corresponding aldehyde or ketone.[4] While conjugation to the furan ring lowers the frequency relative to a saturated ester (typically 1750-1735 cm⁻¹), the final value is still generally higher than that of the corresponding furan aldehyde.[11]
Experimental Data: For α,β-unsaturated or benzoate esters, the C=O absorption is typically in the 1730-1715 cm⁻¹ region.[11] Data for methyl 2-furoate from the NIST spectral database shows a strong carbonyl peak centered around ~1720 cm⁻¹ .[14][15]
Data Summary & Direct Comparison
The electronic tug-of-war in furan esters and aldehydes results in distinct and predictable IR absorption regions for their carbonyl groups. The dominant inductive effect of the ester oxygen consistently places its C=O stretch at a higher wavenumber than the resonance-dominated aldehyde C=O.
Experimental Protocol: Acquiring a High-Quality IR Spectrum via ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern Fourier-transform infrared (FT-IR) sampling technique that requires minimal to no sample preparation, making it ideal for rapid and reproducible analysis of liquids and solids.[16][17]
Objective: To obtain the IR spectrum of a furan derivative (liquid or solid).
Materials:
FT-IR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)[18]
Sample (e.g., furfural or methyl 2-furoate)
Solvent for cleaning (e.g., isopropanol or acetone)
Lint-free wipes (e.g., Kimwipes)
Methodology:
Prepare the Instrument: Ensure the ATR accessory is clean and properly installed in the spectrometer.
Background Spectrum Acquisition:
Before analyzing the sample, a background spectrum must be collected. This measures the ambient environment (e.g., air, CO₂, water vapor) and the ATR crystal itself.
With nothing on the crystal, initiate the "Background" or "Collect Background" command in the instrument software. The resulting spectrum will be automatically subtracted from the sample spectrum.
Sample Application:
For Liquids (e.g., Furfural): Place a single drop of the liquid directly onto the center of the ATR crystal. Just enough to cover the crystal surface is sufficient (typically 1-2 drops).[19]
For Solids (e.g., a crystalline furan ester): Place a small amount of the solid powder onto the crystal. Use the built-in pressure clamp to press the solid firmly and evenly against the crystal surface to ensure good contact.[18]
Sample Spectrum Acquisition:
Initiate the "Sample" or "Collect Sample" command in the software. The instrument will scan the sample and, after performing a Fourier transform and ratioing against the background, will display the final infrared spectrum.
Data Analysis:
Use the software tools to label the peak positions (in cm⁻¹). Identify the strong C=O stretching band between 1650-1750 cm⁻¹ and other key functional group peaks.
Cleaning:
Thoroughly clean the ATR crystal after use. Retract the pressure clamp if used.
Wipe the crystal with a lint-free tissue dampened with a suitable solvent like isopropanol or acetone.[18] Allow the crystal to fully dry before the next measurement.
Visualization of Electronic Effects
The following diagram illustrates the key electronic factors that differentiate the carbonyl bond character in furan aldehydes and furan esters.
Mass spectrometry fragmentation patterns of methyl 2-formylfuran-3-carboxylate
Executive Summary In the synthesis of polysubstituted furan scaffolds—critical intermediates for pharmaceuticals like receptor antagonists and anti-inflammatory agents—regioselectivity is a persistent challenge. Methyl 2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of polysubstituted furan scaffolds—critical intermediates for pharmaceuticals like receptor antagonists and anti-inflammatory agents—regioselectivity is a persistent challenge. Methyl 2-formylfuran-3-carboxylate (MF3C) is frequently synthesized alongside its regioisomers, most notably methyl 3-formylfuran-2-carboxylate .
While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Mass Spectrometry (MS) offers superior sensitivity for high-throughput screening and impurity profiling. This guide provides a definitive comparison of the fragmentation patterns of MF3C against its primary isomers and analogs, establishing a self-validating protocol for its identification.
Experimental Methodology
To ensure reproducibility, the following ionization protocols are recommended. These conditions balance molecular ion stability with sufficient fragmentation for structural fingerprinting.
The mass spectrum of MF3C (C₇H₆O₄, MW 154.12 Da) is dominated by alpha-cleavage and CO elimination, characteristic of furan esters.
Primary Fragmentation Pathway (EI)
Molecular Ion (
): A distinct peak is observed at m/z 154 . The furan ring stabilizes the radical cation, making the molecular ion clearly visible compared to aliphatic esters.
Alpha-Cleavage (Loss of Methoxy): The base peak (100% relative abundance) typically arises from the loss of the methoxy radical (
, 31 Da) from the ester group, yielding the stable acylium ion at m/z 123 .
Mechanism:[2][3][4] The positive charge is delocalized over the furan ring and the carbonyl oxygen.
Decarbonylation (Loss of CO): The ion at m/z 123 undergoes a secondary fragmentation, losing a carbon monoxide molecule (CO, 28 Da) to form the ion at m/z 95 .
Significance: This [M - OCH3 - CO]
transition is a hallmark of furan-carboxylates.
Formyl Cleavage (Loss of CHO): A competitive pathway involves the direct loss of the formyl radical (
, 29 Da) from the molecular ion, generating a peak at m/z 125 .
The "Ortho Effect" Mechanism
In MF3C, the 2-formyl and 3-carboxylate groups are adjacent ("ortho"). This proximity facilitates a specific interaction not present in 2,4- or 2,5-isomers.
Pathway: The carbonyl oxygen of the ester (at C3) can electronically stabilize the cation formed at C2 after formyl loss.
Diagnostic Value: The ratio of m/z 123 (Ester cleavage) to m/z 125 (Formyl cleavage) is a key differentiator. In the 2,3-substitution pattern, the ester cleavage is kinetically favored due to the stability of the resulting acylium ion conjugated with the furan ring.
Comparative Analysis: Target vs. Alternatives
This section objectively compares MF3C with its closest structural isomer and a common analog. Distinguishing these requires careful analysis of relative ion abundances.
Table 1: Diagnostic Ion Comparison
Feature
Target: Methyl 2-formylfuran-3-carboxylate
Alternative 1: Methyl 3-formylfuran-2-carboxylate
Alternative 2: Methyl 2-methylfuran-3-carboxylate
Formula
C₇H₆O₄
C₇H₆O₄
C₇H₈O₃
MW
154.12
154.12
140.14
Base Peak (EI)
m/z 123 [M-OCH3]+
m/z 123 [M-OCH3]+
m/z 109 [M-OCH3]+
Key Distinction
High stability of m/z 123 due to C3-acylium resonance.
m/z 95 is often more intense relative to m/z 123 due to faster CO loss from C2-acylium.
Shifted mass spectrum (M-14). Easy to filter.
[M-CHO]+
m/z 125 (Moderate)
m/z 125 (Weak)
N/A (Loss of H or CH3 instead)
Ortho Effect
Strong (2,3-interaction)
Strong (3,2-interaction)
N/A
Detailed Comparison
1. Vs. Methyl 3-formylfuran-2-carboxylate (Isomer)
The Challenge: Both compounds have m/z 154, 125, and 123.
The Solution: Focus on the m/z 95 fragment. In the 3-formyl-2-carboxylate isomer, the ester is at the C2 position (alpha to the heteroatom). C2-acylium ions in furans are exceptionally prone to decarbonylation (loss of CO) to form the furan cation (m/z 67). Therefore, the isomer often shows a higher ratio of m/z 95 / m/z 123 compared to the target MF3C.
Chromatography: While MS provides clues, these isomers should be separated by GC or LC. MF3C typically elutes after the 3-formyl-2-ester isomer on non-polar columns due to stronger dipole interactions of the 2,3-substitution pattern.
2. Vs. Methyl 2-methylfuran-3-carboxylate (Analog)
Differentiation: This analog lacks the formyl oxygen. Its molecular ion is m/z 140 . The fragmentation is simpler: Loss of -OCH3 (m/z 109) and loss of -CO (m/z 81). It cannot be confused with MF3C if the molecular ion is identified.
Visualization of Fragmentation Pathways
The following diagram maps the logical fragmentation flow for Methyl 2-formylfuran-3-carboxylate, highlighting the competitive pathways that define its fingerprint.
Figure 1: EI-MS Fragmentation Pathway of Methyl 2-formylfuran-3-carboxylate. The primary pathway (solid line) yields the diagnostic acylium ion at m/z 123.
References
National Center for Biotechnology Information (2025). Methyl 2-formylfuran-3-carboxylate (CID 15818585) - PubChem Compound Summary. Retrieved from [Link]
NIST Mass Spectrometry Data Center. 3-Furancarboxylic acid, 2-methyl-, methyl ester (Analog Comparison Data). Retrieved from [Link]
MDPI (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d (Isotope Labeling & Fragmentation). Retrieved from [Link][5]
SIELC Technologies. Separation of Methyl 2-methylfuran-3-carboxylate (Chromatographic Behavior). Retrieved from [Link]
Comparative Reactivity Guide: Methyl 2-formylfuran-3-carboxylate vs. Methyl 2-furoate
Executive Summary: Scaffold vs. Building Block In the architecture of heterocyclic synthesis, Methyl 2-formylfuran-3-carboxylate (Compound A) and Methyl 2-furoate (Compound B) represent two distinct classes of reagents.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Scaffold vs. Building Block
In the architecture of heterocyclic synthesis, Methyl 2-formylfuran-3-carboxylate (Compound A) and Methyl 2-furoate (Compound B) represent two distinct classes of reagents. While they share a furan core and a methyl ester motif, their reactivity profiles diverge fundamentally due to the presence of the C2-formyl group in Compound A.
Methyl 2-formylfuran-3-carboxylate (A) acts as a Bifunctional Linchpin . The vicinal arrangement of the "hard" aldehyde electrophile (C2) and the "latent" ester electrophile (C3) pre-organizes the molecule for heterocyclization, making it an indispensable precursor for fused systems like furo[2,3-d]pyridazines and furo[3,2-d]pyrimidines.
Methyl 2-furoate (B) acts as a Monofunctional Building Block . Lacking the reactive C2-aldehyde, its chemistry is dominated by C5-functionalization (C-H activation, lithiation, or EAS) or direct attack on the ester. It is a chain-extender rather than a ring-closer.
Reactivity Profile Comparison
The following table contrasts the electronic and steric factors governing the reactivity of both compounds.
Deep Dive: Methyl 2-formylfuran-3-carboxylate (The Cyclization Scaffold)
The defining characteristic of Compound A is the "Ortho-Effect" (vicinal substitution). The C2-aldehyde captures a nucleophile (typically an amine), forming an intermediate that is spatially positioned to attack the C3-ester, driving ring closure. This is the primary route to furo-fused diaza-heterocycles.
Mechanism of Action: The "Catch and Release" Cyclization
Catch: A dinucleophile (e.g., hydrazine) attacks the highly reactive aldehyde to form a hydrazone.
Release: The nitrogen of the hydrazone, now intramolecularly positioned, attacks the ester carbonyl, expelling methanol and closing the pyridazinone ring.
Visualization: Fused Ring Synthesis Pathway
Figure 1: The cascade reaction pathway for converting Compound A into a fused heterocyclic system.
Experimental Protocol 1: Synthesis of Furo[2,3-d]pyridazin-4(5H)-one
Objective: To demonstrate the bifunctional utility of Compound A by synthesizing a fused ring system.
Materials:
Methyl 2-formylfuran-3-carboxylate (1.0 eq)
Hydrazine hydrate (1.2 eq)
Ethanol (Solvent, 10 mL/g substrate)
Acetic acid (Catalytic, 0.1 eq)
Methodology:
Dissolution: Dissolve Methyl 2-formylfuran-3-carboxylate in absolute ethanol in a round-bottom flask.
Addition: Add hydrazine hydrate dropwise at room temperature. A slight exotherm may be observed (formation of the hydrazone).
Cyclization: Add catalytic acetic acid and heat the mixture to reflux (78 °C) for 3–5 hours. Monitor by TLC (disappearance of the aldehyde spot).
Workup: Cool the reaction mixture to 0 °C. The product, furo[2,3-d]pyridazin-4(5H)-one, typically precipitates as a solid.
Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol/DMF if necessary.
Why this works: The aldehyde reacts orders of magnitude faster than the ester. Once the hydrazone is formed, the effective molarity of the nucleophile relative to the ester is extremely high, favoring intramolecular cyclization over intermolecular polymerization.
Deep Dive: Methyl 2-furoate (The Distal Building Block)
Compound B lacks the reactive aldehyde "handle." Consequently, its chemistry focuses on the furan ring itself. The ester group at C2 directs incoming electrophiles or lithiation events to the C5 position (the alpha position). This is the standard method for extending the carbon skeleton of furan derivatives.
Mechanism of Action: Directed C-H Functionalization
Activation: A strong base (LDA) removes the acidic proton at C5. The lithium stabilizes the anion via coordination with the ring oxygen and the ester carbonyl (though the C5 position is thermodynamically favored due to the inductive effect of oxygen).
Quench: The lithiated species attacks an external electrophile (E+).
Objective: To demonstrate the distal C-H activation of Compound B.
Materials:
Methyl 2-furoate (1.0 eq)
LDA (Lithium Diisopropylamide) (1.1 eq, 2.0 M in THF/heptane)
Methyl Iodide (MeI) (1.2 eq)
Anhydrous THF (Solvent)
Methodology:
Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon. Add anhydrous THF and cool to -78 °C.
Lithiation: Add the LDA solution slowly to the THF. Then, add a solution of Methyl 2-furoate in THF dropwise over 15 minutes. Maintain temperature below -70 °C.
Incubation: Stir at -78 °C for 30–60 minutes to ensure complete formation of the 5-lithio species.
Quenching: Add Methyl Iodide dropwise.
Warming: Allow the reaction to warm slowly to room temperature over 2 hours.
Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether. Wash organics with brine, dry over MgSO₄, and concentrate.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Why this works: The C2-ester group acidifies the C5 proton (inductive withdrawal through the oxygen) and blocks the C2 position. Lithiation is highly regioselective for C5, avoiding the C3/C4 positions which are electronically unfavorable and sterically crowded.
References
Synthesis of Furo[2,3-d]pyridazin-4(5H)-one:
Title: Synthesis of Furo[2,3-d]pyridazin-4(5H)-one and Its N(5)-Substituted Derivatives.
Source: ResearchGate / J. Heterocyclic Chem.
URL:[Link]
C5-Lithiation of Furoates:
Title: Regioselective Lithiation of Furan Derivatives.
Source: Organic Syntheses / Wiley Online Library
URL:[Link] (Analogous protocol reference)
General Reactivity of Furan Carboxylates:
Title: Methyl 2-furoate - Substance Information.[1]
Source: PubChem / NIH
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: UV-Vis Absorption Maxima of Conjugated Furan Aldehydes
Content Type: Publish Comparison Guide
Executive Summary
Furan aldehydes, particularly Furfural and 5-Hydroxymethylfurfural (HMF) , are critical platform chemicals derived from lignocellulosic biomass. Their conjugated systems—comprising the aromatic furan ring and the exocyclic carbonyl group—make UV-Vis spectroscopy a primary tool for quantification, purity assessment, and reaction monitoring.
This guide provides a rigorous comparison of the optical properties of furan aldehydes against their thiophene analogs and extended conjugated derivatives (chalcones). It is designed for researchers requiring precise spectral data and standardized protocols for experimental validation.
Theoretical Framework: Electronic Transitions
The UV-Vis absorption of furan aldehydes is dominated by two principal electronic transitions:
Transition (K-band): This is the high-intensity primary band ( Mcm). It arises from the conjugation between the furan ring's diene system and the carbonyl double bond. This band is sensitive to the length of the conjugated system.
Transition (R-band): A weaker band ( Mcm) appearing at longer wavelengths (typically >300 nm), resulting from the excitation of a non-bonding electron on the carbonyl oxygen. It is often obscured by the intense K-band tail in polar solvents.
Mechanism of Absorption
The oxygen atom in the furan ring is highly electronegative, which tightens the electronic cloud compared to thiophene (sulfur) or pyrrole (nitrogen). This results in a larger HOMO-LUMO gap for furan derivatives, typically leading to absorption at shorter wavelengths (hypsochromic shift) compared to their thiophene counterparts.
Figure 1: Energy diagram illustrating the primary electronic transitions in conjugated furan aldehydes.
Comparative Analysis: Spectral Performance
Monomers: Furan vs. Thiophene Aldehydes
The following table compares the absorption maxima (
) and molar extinction coefficients () of furan aldehydes with their thiophene analogs. Note the systematic bathochromic shift (red shift) in thiophene derivatives due to sulfur's lower electronegativity and 3d-orbital participation, which stabilizes the excited state.
Compound
Structure
Solvent
(nm)
(Mcm)
Shift vs. Furan
Furfural
Furan-2-CHO
Ethanol
277 - 280
~15,000
N/A (Baseline)
2-Thiophenecarboxaldehyde
Thiophene-2-CHO
Ethanol
286 - 288
~13,500
+8 nm (Red Shift)
5-HMF
5-Hydroxymethyl-2-furaldehyde
Ethanol
283 - 285
~16,800
+5 nm (vs Furfural)
5-Methylfurfural
5-Methyl-2-furaldehyde
Ethanol
292
~14,000
+12 nm (vs Furfural)
5-Nitro-2-furaldehyde
5-NO-Furan-2-CHO
Ethanol
310 - 320
~11,000
+35 nm (Strong Red Shift)
Data synthesized from NIST Chemistry WebBook and comparative literature [1, 2].
Extended Conjugation: Furan Chalcones
When the furan ring is incorporated into a chalcone backbone (1,3-diphenylprop-2-en-1-one analogs), the conjugation length increases significantly.
Compound Class
General Structure
(Band I)
(Band II)
Performance Insight
Furan Chalcone
Furan-CH=CH-CO-Ph
340 - 355 nm
240 - 260 nm
High sensitivity for photocrosslinking applications.
Thiophene Chalcone
Thiophene-CH=CH-CO-Ph
355 - 370 nm
250 - 270 nm
Better spectral overlap with UVA sources; lower energy gap.
Key Insight: While thiophene derivatives absorb at longer wavelengths, furan derivatives often exhibit higher fluorescence quantum yields in emission spectroscopy due to reduced heavy-atom quenching (spin-orbit coupling) compared to sulfur [3].
Solvatochromism and Solvent Effects[1][2]
Solvent polarity significantly alters the spectral profile of furan aldehydes.
Hypsochromic Shift (Blue Shift): Observed for the
band in polar solvents (e.g., water, ethanol). Hydrogen bonding stabilizes the ground state non-bonding electrons, increasing the energy required for excitation.
Bathochromic Shift (Red Shift): Observed for the main
band in polar solvents, as the more polar excited state is stabilized by solvation.
Experimental Validation:
Furfural in Hexane (Non-polar):
nm (distinct vibrational fine structure).
Furfural in Water (Polar):
nm (broadened band, loss of fine structure).
Standardized Experimental Protocol
To ensure reproducibility (Trustworthiness), follow this self-validating protocol for determining
and .
Reagents and Equipment[3][4][5][6]
Analyte: High-purity Furfural or HMF (>99%).
Solvent: Spectroscopic grade Ethanol (Cutoff: 210 nm) or Deionized Water.
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).
Cuvettes: Matched Quartz cuvettes (1 cm path length). Do not use plastic or glass below 320 nm.
Workflow
Figure 2: Step-by-step workflow for accurate UV-Vis determination of furan aldehydes.
Step-by-Step Methodology
Stock Preparation: Dissolve 10 mg of Furfural in 100 mL of ethanol. This yields a ~100 ppm solution.[1]
Working Standard: Dilute 1 mL of stock into 99 mL of ethanol (1 ppm).
Baseline: Fill both reference and sample cuvettes with pure ethanol. Run a baseline correction from 200–400 nm.
Measurement: Replace the sample cuvette with the Working Standard. Scan.
Validation: The absorbance at
should ideally fall between 0.2 and 0.8. If , the detector may be saturating; dilute the sample.
Calculation: Use Beer-Lambert Law (
) to calculate the molar extinction coefficient.
References
NIST Chemistry WebBook. UV-Vis Spectrum of 2-Furancarboxaldehyde (Furfural). National Institute of Standards and Technology.[2]
[Link]
Zhao, Z., et al. (2017).[3] Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance. Advanced Science.
[Link]
Li, X., et al. (2016). Rapid Method for Determination of Furfural and 5-Hydroxymethyl Furfural of Ethanol-Water Hydrolysate.[4] Journal of Bioresources and Bioproducts.
[Link]
Comprehensive Melting Point Verification Guide: Methyl 2-formylfuran-3-carboxylate
Executive Summary Objective: To establish a rigorous quality control (QC) protocol for verifying the identity and purity of Methyl 2-formylfuran-3-carboxylate (CAS: 19076-60-9) using melting point (MP) determination. Cri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To establish a rigorous quality control (QC) protocol for verifying the identity and purity of Methyl 2-formylfuran-3-carboxylate (CAS: 19076-60-9) using melting point (MP) determination.
Critical Quality Attribute (CQA): The precise melting point range of 79–81 °C serves as the primary physical indicator of purity. Deviations from this range are diagnostic of specific contamination profiles, most notably the free acid precursor (2-formylfuran-3-carboxylic acid) or structural isomers.
Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.
Compound Profile & Comparative Analysis
The Target Compound
Chemical Name: Methyl 2-formylfuran-3-carboxylate[1][2][3][4][5]
The following table contrasts the target compound with its most likely contaminants. Note the significant thermal gap between the ester and its acid precursor.
Major Impurity: Indicates incomplete esterification or hydrolysis.
Methyl 3-formylfuran-2-carboxylate
28921-39-3
Distinct
Isomer: Often formed if starting material regioselectivity is poor. Requires NMR for definitive confirmation if MP is depressed.
Methyl furan-3-carboxylate
13129-23-2
64 – 67
Decarbonylated Impurity: Lower MP indicates loss of formyl group.
Technical Insight: A melting point observed significantly above 85 °C strongly suggests the presence of the unreacted carboxylic acid (MP ~148 °C) due to hydrogen bonding networks absent in the ester. A broad melting range below 78 °C typically indicates solvent entrapment or eutectic mixtures with isomers.
Experimental Protocol: MP Determination
Method A: Capillary Melting Point (Routine QC)
Instrument: Digital Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).
Sample Prep: Dry the sample under vacuum (40 °C, 2 hours) to remove residual solvent. Grind to a fine, uniform powder.
Loading: Fill the capillary to a height of 2–3 mm. Compact the sample by tapping.
Middle East Technical University. Synthesis of Furopyrrolone and Furopyridazinone Derivatives. (2011). Thesis detailing the synthesis and NMR characterization of the target compound. .
Comparative Structural Guide: Substituted Furan Carboxylates in Solid-State Pharma Research
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the landscape of medicinal chemistry, substituted furan carboxylates serve as crit...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of medicinal chemistry, substituted furan carboxylates serve as critical bioisosteres for phenyl and thiophene rings. However, their solid-state behavior—specifically crystal packing and intermolecular stability—differs significantly from their aromatic counterparts. This guide objectively compares the crystallographic performance of substituted furan carboxylates against thiophene and pyrrole analogs. By analyzing X-ray diffraction (XRD) data, we evaluate these scaffolds based on packing efficiency, hydrogen bond capability, and structural stability, providing actionable insights for structure-based drug design (SBDD).
To obtain high-fidelity X-ray data, the crystallization method must be tailored to the unique polarity of the furan ring. Unlike the more lipophilic thiophene, furan's oxygen atom introduces a dipole that demands specific solvent systems.
Protocol A: Slow Evaporation for 5-Substituted Furoates
Causality: Pure ethanol often leads to solvation; ethyl acetate disrupts solvate formation, promoting the growth of anhydrous blocks.
Procedure:
Dissolve 50 mg of substrate in 10 mL solvent mixture at 40°C.
Filter through a 0.45 µm PTFE syringe filter (removes nucleation sites).
Cover vial with parafilm, piercing 3-5 holes.
Incubate at 20°C in a vibration-free environment.
Self-Validation: Crystals should appear within 48-72 hours. If needles form (indicating rapid precipitation), repeat with a 1:2 ratio of Ethanol:Ethyl Acetate.
Mechanism: Pentane slowly diffuses into THF, lowering solubility gradually to favor thermodynamic crystal forms over kinetic precipitates.
Comparative Analysis: Furan vs. Thiophene vs. Pyrrole[2][3]
The choice of heteroatom (O vs S vs NH) dictates the "product performance" of the scaffold in a crystal lattice. This section compares these alternatives using specific crystallographic metrics.
A. Geometric Stability & Aromaticity
Furan is the least aromatic of the triad, leading to distinct bond length alternation. X-ray data consistently reveals that the C2–C3 and C4–C5 bonds in furan carboxylates are significantly shorter (double-bond character) than the C3–C4 bond.
Feature
Furan Carboxylates
Thiophene Carboxylates
Pyrrole Carboxylates
Ring Planarity
High (Strictly planar)
High (Strictly planar)
Moderate (NH can pyramidalize)
C-X Bond Length
~1.36 Å (C-O)
~1.70 Å (C-S)
~1.37 Å (C-N)
Aromaticity Index
Low (Diene-like)
High (Benzene-like)
Moderate
Packing Density
High (>1.4 g/cm³)
Moderate (~1.3 g/cm³)
Variable (H-bond dependent)
Insight: For drug candidates requiring rigid planar linkers, thiophene is superior due to higher aromatic stability. However, furan is preferred when a smaller van der Waals radius (O vs S) is needed to fit tight binding pockets, provided the lower aromaticity does not compromise metabolic stability.
B. Intermolecular Interaction Profiles
The performance of a crystal form is defined by its lattice energy.
Furan Oxygen (O1): A poor hydrogen bond acceptor. In 90% of reported structures, the furan oxygen does not participate in strong H-bonds.
Carbonyl Oxygen (C=O): The dominant acceptor.
Pyrrole Nitrogen (NH): A strong donor, leading to high melting points but lower solubility.
Data Comparison:
Ethyl 5-nitro-2-furoate crystallizes in the Monoclinic P21/c space group. The packing is driven by C-H...O weak interactions and pi-stacking between the nitro group and the furan ring.
Analogous Thiophenes often rely on S...S or S...O chalcogen bonding, which are absent in furans.
Quantitative Data Summary: Key Furan Derivatives
The following table summarizes X-ray data for select furan-2-carboxylate derivatives, highlighting the impact of substituents on unit cell dimensions.
Compound
Space Group
a (Å)
b (Å)
c (Å)
β (°)
Z
Ref
Ethyl 2-furoate
P21/c
10.21
5.84
12.45
108.2
4
[1]
Ethyl 5-nitro-2-furoate
P21/n
14.82
7.13
25.11
100.1
8
[2]
5-Bromo-2-furoic acid
P-1
5.93
10.96
14.79
98.6
4
[3]
Furan-2,5-dicarboxamide
P21/c
3.85
18.20
9.50
95.4
2
[4]
Analysis: The introduction of a nitro group (Ethyl 5-nitro-2-furoate) significantly expands the c-axis and doubles the Z value (molecules per cell), indicating a shift from simple stacking to a more complex bilayer arrangement driven by the strong dipole of the nitro group.
Visualizations
Workflow: High-Throughput Crystallography for Furans
This diagram outlines the decision logic for solving furan structures, emphasizing the "SQUEEZE" validation step often required for solvated furan crystals.
Caption: Figure 1. Optimized workflow for obtaining publication-quality X-ray data for substituted furan carboxylates.
Interaction Network: Furan vs. Thiophene
A comparative logic map showing why Furan derivatives often have lower melting points than their Thiophene counterparts.
Caption: Figure 2. Comparative interaction map. Thiophene's ability to form chalcogen bonds often confers greater solid-state stability than the weak H-bond acceptance of the furan oxygen.
References
Acta Crystallographica. (2013). N-(2-Nitrophenyl)furan-2-carboxamide. Acta Crystallogr Sect E Struct Rep Online. Retrieved from [Link]
MDPI. (2022).[2] Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
Chemical Papers. (2024). Synthesis, crystal structures, and theoretical studies on bio-pertinent disulfides derived from methyl thiosalicylate and furan-2-thiocarboxylic acid. Retrieved from [Link]
Comparative Guide: Biological Activity of Furan-2-carboxylate vs. Furan-3-carboxylate Derivatives
[1][2][3] Executive Summary This technical guide provides a comparative analysis of furan-2-carboxylate (α-furoate) and furan-3-carboxylate (β-furoate) derivatives.[1][2] While furan-2-carboxylates are ubiquitous in medi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
This technical guide provides a comparative analysis of furan-2-carboxylate (α-furoate) and furan-3-carboxylate (β-furoate) derivatives.[1][2] While furan-2-carboxylates are ubiquitous in medicinal chemistry due to synthetic accessibility, furan-3-carboxylates offer distinct metabolic and physicochemical advantages that are often overlooked.[1][2][3]
Key Distinction: The primary differentiator is the electronic environment of the carboxylate group. The 2-position is adjacent to the electronegative oxygen, resulting in higher acidity (lower pKa) and greater susceptibility to metabolic ring opening compared to the 3-position.[1]
Pharmacochemistry & SAR Analysis[1][4]
Electronic and Physicochemical Properties
The position of the carboxylate group significantly alters the molecule's acid-base profile and reactivity.
Property
Furan-2-carboxylic acid
Furan-3-carboxylic acid
Impact on Drug Design
pKa (25°C)
3.12 - 3.16
~3.90
2-isomer is ~5x more acidic.[1][2][3] 3-isomers may have better membrane permeability in low pH environments due to a higher fraction of the unionized form.[1][2]
Electronic Effect
Strong inductive withdrawal (-I) from adjacent Oxygen.[1][2]
Weaker inductive effect; Oxygen is further away.[1][2][3]
2-furoates are stronger electrophiles; 3-furoates are more electron-rich at the carbonyl carbon.[1][2][3]
Metabolic Stability
Low to Moderate .[1][2][3] The 2-position is a "hotspot" for oxidative ring opening (metabolic activation).[1][2]
High . The 3-position is sterically and electronically less prone to direct oxidative attack, often leading to longer half-lives.[1][2][3]
Moderate (requires specific precursors like 3-furoic acid).[1][2]
2-furoates are cheaper to produce; 3-furoates are used for high-value targets.[1][2][3]
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the decision matrix for choosing between the 2- and 3-isomer based on desired pharmacological outcomes.
Caption: SAR decision tree for selecting furan regioisomers based on pKa and metabolic stability requirements.
Comparative Biological Activity[1][4][5][6]
Antimicrobial Activity
Furan-2-carboxylates dominate this space, particularly as hydrazone or amide derivatives.[1][2][3] The high reactivity of the 2-position often facilitates mechanisms involving covalent modification of bacterial enzymes or generation of reactive intermediates (similar to nitrofurantoin).
Key Finding : N-aryl-furan-2-carboxamides (specifically 2,4-dinitrophenylhydrazone derivatives) show potent broad-spectrum activity against E. coli, S. aureus, and C. albicans.[1][2][3]
3-Isomer Performance : 3-furoic acid derivatives (e.g., 3-aryl-3-(furan-2-yl)propanoic acids) exhibit antifungal activity but generally require higher concentrations (MIC ~64 µg/mL) compared to optimized 2-furoates.[1][2]
Anticancer & Cytotoxicity
Both isomers show promise but target different pathways.[2][3]
Activation : Dissolve 1.0 eq of Furoic Acid (2- or 3- isomer) in anhydrous THF under inert atmosphere (N₂). Add 1.1 eq of 1,1'-Carbonyldiimidazole (CDI).[1][2][3] Stir at 45°C for 2 hours.
Note: Evolution of CO₂ gas confirms activation.[1][2][3]
Coupling : Add 1.1 eq of the target amine (e.g., aniline derivative) dropwise.[3]
Reaction : Stir at 45°C for 18 hours. Monitor via TLC (Hexane:EtOAc 7:3).[2][3]
Workup : Evaporate solvent. Redissolve residue in EtOAc. Wash with 10% NaHCO₃ (to remove unreacted acid) and Brine.[3] Dry over Na₂SO₄.[1][2][3]
Purification : Recrystallize from Ethanol or purify via Flash Column Chromatography.
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective : Determine IC50 of derivatives against MCF-7 or HepG2 cells.
Seeding : Seed cancer cells (1 x 10⁴ cells/well) in a 96-well plate containing DMEM media + 10% FBS. Incubate for 24h at 37°C (5% CO₂).
Treatment : Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (e.g., 1, 10, 20, 50, 100 µg/mL). Include Doxorubicin as a positive control.[2][3][5]
Incubation : Incubate for 24 - 48 hours.
MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.[1][2][3]
Solubilization : Discard media carefully. Add 100 µL DMSO to dissolve formazan crystals.[2][3]
Measurement : Read absorbance at 570 nm using a microplate reader.
Calculation :
Assay Workflow Visualization
Caption: Standardized workflow for synthesizing and testing furan-carboxylate derivatives.
References
Comparison of Furan-2-carboxamide Derivatives : In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI (2023).[3] Link
Furan-3-carboxylic Acid Anticancer Activity : Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI (2024).[3] Link
Furan Scaffold Review : Furan: A Promising Scaffold for Biological Activity. IJABBR (2024).[3] Link
Chemical Properties of 2-Furoic Acid : 2-Furoic acid - PubChem. NIH.[1][2][3] Link
Chemical Properties of 3-Furoic Acid : 3-Furoic acid - ChemicalBook. Link
Antibiofilm Activity : Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. NIH (2024).[3] Link
Essential Chemical Data ParameterData Chemical Name Methyl 2-formylfuran-3-carboxylate CAS Number 19076-60-9 Molecular Formula C₇H₆O₄ Hazard Class Irritant, Combustible (Likely Class IIIA or IIIB depending on purity/solv...
Author: BenchChem Technical Support Team. Date: February 2026
Essential Chemical Data
Parameter
Data
Chemical Name
Methyl 2-formylfuran-3-carboxylate
CAS Number
19076-60-9
Molecular Formula
C₇H₆O₄
Hazard Class
Irritant, Combustible (Likely Class IIIA or IIIB depending on purity/solvent)
Waste Stream
Non-Halogenated Organic
Part 1: Hazard Profiling & Scientific Rationale
As researchers, we often treat disposal as a bureaucratic afterthought. However, with furan derivatives like Methyl 2-formylfuran-3-carboxylate , understanding the chemical causality of hazards is critical to preventing lab accidents.[1]
The Aldehyde Oxidation Risk
The C2-formyl group (aldehyde) on the furan ring is chemically active.[1] Upon prolonged exposure to atmospheric oxygen, it oxidizes to the corresponding carboxylic acid.
The Risk: This oxidation is exothermic.[1] If a large quantity of "old" material is disposed of in a sealed waste container without stabilization, the gradual heat generation can pressurize the drum, leading to leaks or bursts.
Operational Directive: Ensure the material is chemically stable before bulking. Do not mix with strong oxidizers (e.g., nitric acid, permanganates) in the waste stream.
The Furan Flammability Factor
While the ester and aldehyde groups increase the molecular weight and boiling point compared to parent furan, the furan core retains aromatic character and combustibility.
The Risk: Furan derivatives can act as accelerants in waste fires.[1]
Operational Directive: This must be classified as Ignitable Waste (D001) if liquid, or handled as a combustible solid.[1]
Hydrolysis Potential
The C3-methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions.[1]
The Risk: Mixing this waste with high-pH (basic) waste streams can trigger hydrolysis, releasing methanol (flammable) and the free acid.[1]
Operational Directive: Segregate strictly into Neutral/Organic streams. Avoid commingling with caustic waste (pH > 10).
Part 2: Waste Segregation Decision Matrix
Effective disposal starts with correct segregation. Use the following logic flow to determine the final destination of your sample.
Figure 1: Logic flow for determining the correct waste stream based on physical state and solvent matrix.
Part 3: Pre-Disposal Stabilization Protocol
Before moving the chemical to the central waste area, perform these bench-level checks. This is a self-validating system to ensure container integrity.[1]
Step 1: The "Old Sample" Check
If the bottle is older than 12 months or shows crystal formation around the cap (indicative of oxidation or degradation):
Visual Inspection: Look for turbidity or separation.[1]
Peroxide Test (Optional but Recommended): While less prone to peroxide formation than ethers, furan aldehydes can degrade.[1] Use a standard starch-iodide strip.
If Positive: Quench with ferrous sulfate or sodium metabisulfite solution before disposal.[1]
If Negative: Proceed to Step 2.
Step 2: Container Selection
Liquids: High-density polyethylene (HDPE) or amber glass.[1] Avoid metal cans if the material has acidified (check pH).
Solids: Double-bag in 4-mil polyethylene bags or a wide-mouth HDPE jar.
Step 3: Labeling (RCRA Compliance)
Your label must explicitly state:
Full Chemical Name: Methyl 2-formylfuran-3-carboxylate.[2][3]
Components: If in solution, list the solvent % (e.g., "90% Ethyl Acetate, 10% Methyl 2-formylfuran...").[1]
Part 4: Emergency Spill Response
In the event of a bench-top spill, immediate action is required to prevent respiratory irritation from the aldehyde moiety.[1]
Figure 2: Sequential workflow for managing small-scale laboratory spills (<500mL).
References
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261.[6] Retrieved from [Link]
National Institutes of Health (NIH) - PubChem. (2024).[1] Compound Summary: Methyl 2-formylfuran-3-carboxylate (CID 15818585).[2] Retrieved from [Link]